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  • Product: cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid
  • CAS: 736136-18-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Executive Summary & Core Directive In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the downstream success of lead optimization. cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the downstream success of lead optimization. cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-18-8) is a highly specialized, bifunctional aliphatic scaffold [1]. Unlike flat, sp2-hybridized aromatic rings, this sp3-rich cyclohexane framework provides three-dimensional vector projection, which is critical for escaping "flatland" and improving the clinical success rates of drug candidates.

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the causality behind this molecule's physicochemical properties, explore the profound impact of its cis-geometry on receptor binding vectors, and provide self-validating synthetic protocols designed to handle its unique steric environment.

Structural and Physicochemical Properties

The utility of this building block stems from two distinct structural features: the 3-fluorobenzoyl moiety and the cis-1,4-disubstituted cyclohexane ring .

  • The Fluorine Effect: The substitution of fluorine at the meta-position of the benzoyl group is not arbitrary. Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which subtly increases the electrophilicity of the adjacent ketone. More importantly, it blocks cytochrome P450-mediated oxidative metabolism at the 3-position, enhancing the metabolic half-life of downstream drug candidates without drastically increasing lipophilicity (LogP).

  • The cis-Geometry Causality: In a 1,4-disubstituted cyclohexane, the cis-isomer adopts an axial-equatorial (a,e) conformation to minimize steric clash. Because the bulky 3-fluorobenzoyl group strongly prefers the equatorial position to avoid 1,3-diaxial interactions, the carboxylic acid (-COOH) is forced into the axial position . This axial projection is critical: it forces the carboxylate to point perpendicularly to the average plane of the ring, offering a completely different binding vector compared to the trans (equatorial) isomer [2].

Table 1: Quantitative Physicochemical Data

Note: Values are synthesized from structural consensus and standard cheminformatics profiling for this scaffold class.

PropertyValueCausality / Implication for Drug Design
CAS Number 736136-18-8Unique identifier for the cis-isomer [1].
Molecular Formula C14H15FO3Defines the exact mass for high-resolution MS.
Molecular Weight 250.27 g/mol Optimal low MW, leaving >250 Da for further elaboration.
Estimated pKa 4.7 – 4.9Axial -COOH is slightly less acidic than equatorial due to hindered solvation.
Estimated LogP 2.6 – 2.9Balanced lipophilicity; F-atom addition keeps LogP within Lipinski limits.
TPSA 54.37 ŲExcellent permeability profile (well below the 140 Ų threshold).
H-Bond Donors/Acceptors 1 / 3Compliant with Rule of 5; ensures adequate aqueous solubility.

Analytical Validation Workflow

Before deploying this building block in multi-step synthesis, its isomeric purity must be rigorously validated. Relying solely on LC-MS is a fundamental error, as cis and trans isomers possess identical masses and often co-elute.

AnalyticalWorkflow Start cis-4-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid NMR 1D & 2D NMR (J-coupling & NOESY) Start->NMR Geometry LCMS UPLC-MS Analysis (Mass & Purity >95%) Start->LCMS Purity Valid Validated cis-Isomer Ready for Synthesis NMR->Valid LCMS->Valid

Analytical workflow for the structural and isomeric validation of the cis-cyclohexane scaffold.

Self-Validating Protocol 1: NMR Isomeric Confirmation

This protocol uses internal J-coupling constants as a self-validating metric to confirm the cis geometry.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO- d6​ . (DMSO is chosen to shift the -OH proton downfield, preventing overlap with aliphatic signals).

  • 1H NMR Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz or higher.

  • J-Coupling Analysis (The Validation Step):

    • Locate the methine proton alpha to the ketone (C4-H). Because the bulky benzoyl group is equatorial, this C4-H proton is axial . It will display large axial-axial coupling constants ( J≈10−12 Hz) with adjacent ring protons.

    • Locate the methine proton alpha to the carboxylic acid (C1-H). Because the -COOH is forced axial, this C1-H proton is equatorial . It will display only small equatorial-equatorial and equatorial-axial coupling constants ( J≈2−5 Hz).

    • Causality: If both methine protons show large J values, the sample is the trans (e,e) isomer. The presence of one narrow multiplet and one broad multiplet mathematically proves the cis (a,e) geometry.

Synthetic Utility & Derivatization Workflows

The bifunctional nature of this molecule allows for divergent synthetic pathways. However, the axial steric hindrance of the carboxylic acid requires specific reagent choices [3].

Derivatization Core cis-4-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid Amide Amide Coupling (HATU/DIPEA) Core->Amide Steric Bypass Red Ketone Reduction (NaBH4/MeOH) Core->Red Diastereoselective Amination Reductive Amination (Amine, NaBH(OAc)3) Core->Amination Scaffold Extension

Divergent synthetic derivatization pathways for the 3-fluorobenzoyl cyclohexane building block.

Self-Validating Protocol 2: Sterically Hindered Amide Coupling

Standard coupling reagents (like EDC/HOBt) often fail or produce low yields with axial carboxylic acids due to the 1,3-diaxial steric shield created by the cyclohexane ring. We utilize HATU, which forms a highly reactive 7-aza-OBt ester that overcomes this barrier.

Step-by-Step Methodology:

  • Activation: To a solution of cis-4-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0 °C.

  • Self-Validation Checkpoint: Stir for 15 minutes, then pull a 5 µL aliquot for LC-MS. Causality: You must observe the mass of the activated HOAt-ester intermediate. If this mass is absent, the activation has failed (likely due to wet solvent), and adding the amine will waste material.

  • Amine Addition: Once the intermediate is confirmed, add the target primary or secondary amine (1.5 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. The organic layer is washed with 1M HCl (to remove excess amine and DIPEA) and brine, dried over Na2​SO4​ , and concentrated.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient).

Table 2: Reaction Monitoring & Acceptance Criteria
Synthetic StepAnalytical TechniqueTarget MetricAcceptance Criteria
Acid Activation UPLC-MSFormation of HOAt-ester>90% conversion before amine addition.
Amide Formation UPLC-MSProduct Mass [M+H]+Disappearance of HOAt-ester peak.
Final Product 1H NMRAmide N-H proton visibilityNo epimerization at C1 (C1-H remains equatorial, small J ).

Conclusion

cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a premium building block that provides medicinal chemists with a unique spatial arrangement of hydrogen-bond acceptors and donors. By understanding the causality of its cis-geometry—specifically the axial projection of the carboxylate—researchers can rationally design molecules that access novel chemical space and target deep, challenging protein pockets. Adhering to the self-validating protocols outlined above ensures that the stereochemical integrity of this scaffold is maintained throughout the drug discovery pipeline.

References

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability Profile of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid

Abstract The three-dimensional conformation of a molecule is intrinsically linked to its physical properties, reactivity, and biological activity. For drug candidates incorporating cyclic scaffolds, a thorough understand...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its physical properties, reactivity, and biological activity. For drug candidates incorporating cyclic scaffolds, a thorough understanding of their conformational preferences and thermodynamic stability is paramount. This technical guide provides a comprehensive analysis of the thermodynamic stability profile of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, a molecule of interest in medicinal chemistry. By integrating fundamental principles of stereochemistry with methodologies for experimental and computational characterization, this document serves as a detailed resource for researchers, scientists, and drug development professionals. We will dissect the conformational landscape of this molecule, quantify the energetic penalties associated with its various forms, and outline robust protocols for its empirical and theoretical investigation.

Introduction: Conformational Stability in Drug Design

In the intricate world of drug discovery, the precise three-dimensional arrangement of atoms in a molecule—its conformation—is a critical determinant of its interaction with biological targets.[1] Molecules are not static entities; they are dynamic systems that can exist in various spatial arrangements, or conformations, which are interconvertible through bond rotations. The thermodynamic stability of these conformers dictates their relative populations at equilibrium, and consequently, the overall shape and properties of the molecular ensemble that a biological system encounters.

The cyclohexane ring is a common scaffold in medicinal chemistry due to its rigid and well-defined geometry. However, the substitution pattern on this ring dramatically influences its preferred conformation and, therefore, its biological activity. An understanding of the thermodynamic stability profile of a substituted cyclohexane, such as cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, is thus not merely an academic exercise but a crucial step in rational drug design. This guide will provide an in-depth analysis of the factors governing the stability of this specific molecule, offering both theoretical insights and practical methodologies for its characterization.

Fundamental Principles of Cyclohexane Conformation

The thermodynamic stability of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is best understood by first revisiting the fundamental principles of cyclohexane stereochemistry.

The Chair Conformation: A Strain-Free State

Cyclohexane adopts a non-planar, puckered conformation known as the "chair" form, which is its most stable arrangement.[2] This conformation is virtually free of angle and torsional strain, with C-C-C bond angles close to the ideal tetrahedral angle of 109.5° and all C-H bonds on adjacent carbons being staggered. In the chair conformation, the substituent positions are not equivalent; they are classified as either axial (parallel to the principal axis of the ring) or equatorial (extending from the "equator" of the ring).

Caption: Chair conformation of cyclohexane showing axial (red) and equatorial (blue) positions.

Ring Flip and 1,3-Diaxial Interactions

A key dynamic process in cyclohexane is the "ring flip," a rapid interconversion between two chair conformations. During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane ring, these two chair forms are identical and thus have the same energy.

However, for a monosubstituted cyclohexane, the two chair conformations are not energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable. This is due to unfavorable steric interactions, known as 1,3-diaxial interactions , between an axial substituent and the axial hydrogens on the third and fifth carbons of the ring.[3] These interactions are a major source of steric strain and destabilize the axial conformer.

Conformational Analysis of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid

In a 1,4-disubstituted cyclohexane, the cis isomer has one substituent in an axial position and the other in an equatorial position.[2] Through a ring flip, these two substituents can interchange their axial and equatorial roles, leading to two distinct chair conformers in equilibrium.

For cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, the two possible chair conformations are:

  • Conformer A: The carboxylic acid group (-COOH) is in an axial position, and the 3-fluorobenzoyl group is in an equatorial position.

  • Conformer B: The 3-fluorobenzoyl group is in an axial position, and the carboxylic acid group (-COOH) is in an equatorial position.

The thermodynamic stability of the molecule is determined by the relative energies of these two conformers. The equilibrium will be shifted towards the conformer that minimizes steric strain.

G cluster_A Conformer A cluster_B Conformer B C1a C C2a C C1a->C2a COOH_a COOH C1a->COOH_a axial C3a C C2a->C3a C4a C C3a->C4a C5a C C4a->C5a Benzoyl_a 3-Fluorobenzoyl C4a->Benzoyl_a equatorial C6a C C5a->C6a C6a->C1a C1b C C2b C C1b->C2b COOH_b COOH C1b->COOH_b equatorial C3b C C2b->C3b C4b C C3b->C4b C5b C C4b->C5b Benzoyl_b 3-Fluorobenzoyl C4b->Benzoyl_b axial C6b C C5b->C6b C6b->C1b Conformer_A_Node Conformer_B_Node Conformer_A_Node->Conformer_B_Node Ring Flip

Caption: Ring flip equilibrium of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

Qualitatively, the 3-fluorobenzoyl group is significantly bulkier than the carboxylic acid group. Therefore, Conformer A, which places the larger 3-fluorobenzoyl group in the more spacious equatorial position, is expected to be substantially more stable than Conformer B, where the bulky group occupies the sterically hindered axial position.

Quantitative Thermodynamic Assessment Using A-Values

To quantify the energy difference between the two conformers, we can use empirically determined "A-values." An A-value represents the difference in Gibbs free energy (ΔG) for a substituent between the axial and equatorial positions on a cyclohexane ring.[4] A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.

SubstituentA-Value (kcal/mol)Source
Carboxylic Acid (-COOH)1.2[5]
Phenyl (-C₆H₅)3.0[6]

The energy difference (ΔΔG) between Conformer A and Conformer B can be estimated by the difference in their A-values:

ΔΔG = A(3-Fluorobenzoyl) - A(COOH) ≈ 3.0 kcal/mol - 1.2 kcal/mol = 1.8 kcal/mol

This positive value indicates that Conformer A is approximately 1.8 kcal/mol more stable than Conformer B.

The equilibrium constant (K) between the two conformers can be calculated using the equation:

ΔG = -RTln(K)

Where:

  • ΔG is the Gibbs free energy difference (1.8 kcal/mol)

  • R is the gas constant (1.987 cal/mol·K)

  • T is the temperature in Kelvin (e.g., 298 K for room temperature)

At 298 K, the equilibrium constant is:

K = e^(-ΔG/RT) = e^(-1800 / (1.987 * 298)) ≈ 20.8

This means that at room temperature, the equilibrium mixture will consist of approximately 95.4% Conformer A and 4.6% Conformer B . Thus, the thermodynamically stable state of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is overwhelmingly the conformation with the bulky 3-fluorobenzoyl group in the equatorial position.

Comparison with the trans Isomer

It is important to note that the trans isomer of 4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid would likely be the overall thermodynamically more stable isomer. The trans isomer can exist in a diequatorial conformation, where both bulky substituents occupy the favorable equatorial positions, thus avoiding any significant 1,3-diaxial interactions.[7][8][9][10] This diequatorial trans conformer would be significantly lower in energy than either of the cis conformers.

Methodologies for Stability Determination

The thermodynamic stability profile of this molecule can be determined through both experimental and computational methods.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Principle: At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in a time-averaged spectrum. By cooling the sample, the rate of interconversion can be slowed to the point where distinct signals for each conformer can be observed. The relative integration of these signals directly corresponds to the population of each conformer, allowing for the calculation of the equilibrium constant and ΔG.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a known concentration of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene or a mixture of deuterated chloroform and Freon).

  • Initial Spectrum: Acquire a ¹H or ¹³C NMR spectrum at room temperature to serve as a reference.

  • Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.

  • Coalescence and Slow-Exchange Regime: Observe the broadening and eventual splitting of key signals as the temperature decreases. Continue cooling until well-resolved signals for both Conformer A and Conformer B are visible (the slow-exchange regime).

  • Data Analysis:

    • Identify pairs of corresponding signals for the two conformers.

    • Carefully integrate these signals to determine the relative populations (and thus the equilibrium constant, K).

    • Calculate ΔG at that temperature using the equation ΔG = -RTln(K).

G cluster_workflow Low-Temperature NMR Workflow prep Sample Preparation (Low-temp solvent) rt_nmr Acquire Room Temp NMR (Time-averaged spectrum) prep->rt_nmr cool Cool Sample in NMR Probe rt_nmr->cool lt_nmr Acquire Low-Temp NMR (Slow-exchange regime) cool->lt_nmr integrate Integrate Conformer Signals lt_nmr->integrate calculate Calculate K and ΔG integrate->calculate

Caption: Experimental workflow for low-temperature NMR analysis.

Computational Workflow: Density Functional Theory (DFT)

Principle: Computational chemistry, particularly Density Functional Theory (DFT), can be used to model the three-dimensional structures of the conformers and calculate their relative electronic energies.[11][12][13] This provides a theoretical estimation of their thermodynamic stability.

Step-by-Step Methodology:

  • Structure Building: Construct 3D models of both Conformer A and Conformer B using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures. This confirms that they are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: Compare the calculated Gibbs free energies (including ZPVE and thermal corrections) of the two optimized conformers to determine their relative stability (ΔG).

G cluster_workflow DFT Computational Workflow build_A Build 3D Model (Conformer A) opt_A Geometry Optimization (DFT) build_A->opt_A build_B Build 3D Model (Conformer B) opt_B Geometry Optimization (DFT) build_B->opt_B freq_A Frequency Calculation opt_A->freq_A freq_B Frequency Calculation opt_B->freq_B compare Compare Gibbs Free Energies (Calculate ΔG) freq_A->compare freq_B->compare

Sources

Foundational

A Senior Application Scientist's In-depth Technical Guide to the Molecular Docking of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Abstract This technical guide provides a comprehensive, in-depth framework for conducting molecular docking studies on cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. Moving beyond a simplistic protocol, this docum...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for conducting molecular docking studies on cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. Moving beyond a simplistic protocol, this document elucidates the scientific rationale behind each step, from initial physicochemical analysis and hypothesis-driven target selection to the execution of a validated docking workflow and rigorous post-docking analysis. By integrating principles of medicinal chemistry, structural biology, and computational science, this guide is designed to empower researchers, scientists, and drug development professionals to perform meaningful, reproducible, and insightful in silico investigations. Key components include detailed methodologies for ligand and protein preparation, the critical process of protocol validation through redocking, and the interpretation of results to generate actionable biological hypotheses. The guide culminates in a discussion of how to leverage these computational findings to inform subsequent experimental validation, bridging the gap between in silico prediction and in vitro reality.

Section 1: Pre-Docking Analysis: Deconstructing the Ligand for Rational Target Selection

Before a single docking calculation is performed, a thorough analysis of the ligand itself is paramount. This foundational step transforms the process from a random computational screen into a hypothesis-driven scientific inquiry. The structure of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid presents distinct chemical features that can guide the selection of plausible biological targets.

Physicochemical and Structural Profile

The initial analysis involves characterizing the molecule's drug-like properties. While this specific molecule is not extensively documented in public databases, its structure is analogous to other known bioactive compounds.[1] Its constituent parts—a fluorobenzoyl group, a cyclohexane ring, and a carboxylic acid—are common in medicinal chemistry.

  • Fluorobenzoyl Moiety : The fluorine atom is a bioisostere of a hydrogen atom but with significantly different electronic properties. It is highly electronegative and can act as a hydrogen bond acceptor. Its presence can modulate the pKa of adjacent groups and influence metabolic stability.

  • Cyclohexane Carboxylic Acid Scaffold : The cis-conformation of the substituents on the cyclohexane ring provides a specific 3D geometry. The carboxylic acid is a key interaction point, capable of forming strong hydrogen bonds and salt bridges with basic residues like lysine or arginine in a protein binding pocket.[2]

A calculated profile of the molecule provides a quantitative basis for its potential behavior.

Table 1: Calculated Physicochemical Properties of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

PropertyValueSignificance in Drug Discovery
Molecular FormulaC₁₄H₁₅FO₃Provides the elemental composition.
Molecular Weight250.27 g/mol Falls within the typical range for small molecule drugs (Lipinski's Rule of Five: <500).
Hydrogen Bond Donors1 (from -COOH)Indicates potential for hydrogen bond formation with protein targets.
Hydrogen Bond Acceptors3 (from C=O, -COOH, F)Indicates multiple sites for hydrogen bonding interactions.
LogP (octanol-water partition coefficient)~2.5 (Estimated)Suggests a balance between hydrophilicity and lipophilicity, important for membrane permeability.
pKa (of carboxylic acid)~4.5-5.0 (Estimated)Predicts that the carboxyl group will be predominantly deprotonated (anionic) at physiological pH (~7.4).
Hypothesis-Driven Target Selection: Aldo-Keto Reductase 1C3 (AKR1C3) and Cyclooxygenase-2 (COX-2)

Based on the structural motifs, we can hypothesize potential protein targets.

  • Aldo-Keto Reductase 1C3 (AKR1C3): This enzyme is a compelling target. AKR1C3 is involved in the synthesis of androgens and prostaglandins and is overexpressed in several cancers, contributing to hormone-dependent tumor growth and resistance to chemotherapy.[3][4][5] Many known inhibitors of AKR1C3 are carboxylic acid-containing compounds, which interact with a key catalytic tyrosine residue (Tyr55) and other residues in the active site.[6] The overall shape and functionality of our molecule align well with the pharmacophore models of known AKR1C3 inhibitors.

  • Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] The active site of COX-2 has a hydrophobic channel and key polar residues (like Arg120 and Tyr355) that can interact with the carboxylic acid and aromatic portions of inhibitors, respectively. The structure of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid bears resemblance to some NSAIDs, making COX-2 a plausible secondary target for investigation.

For the purposes of this guide, we will proceed with AKR1C3 as the primary target for our detailed docking workflow.

Section 2: The Molecular Docking Workflow: A Self-Validating Protocol

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[9] A robust and reproducible workflow is essential for generating reliable results.[10][11]

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase Ligand 1. Ligand Preparation (SMILES to 3D, Energy Minimization) Grid 3. Binding Site Definition (Grid Box around Co-crystallized Ligand) Ligand->Grid Protein 2. Protein Preparation (PDB: 1S2A, Remove Water, Add Hydrogens) Protein->Grid Redocking 4. Protocol Validation (Redock Native Ligand, RMSD < 2.0 Å) Grid->Redocking Define Site Docking 5. Docking Simulation (AutoDock Vina) Redocking->Docking Validated Protocol Analysis 6. Post-Docking Analysis (Binding Energy, Pose Visualization, Interaction Analysis) Docking->Analysis Generate Poses MD_Sim 7. Pose Stability Check (Molecular Dynamics Simulation) Analysis->MD_Sim Validate Stability

Caption: A validated workflow for molecular docking studies.

Step-by-Step Experimental Protocol: Ligand Preparation

The goal is to generate a realistic 3D conformation of the ligand.

  • Obtain 2D Structure: Draw the structure of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid in a molecular editor (e.g., ChemDraw) and save it as a SMILES string or MOL file.

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.

  • Protonation State: At a physiological pH of 7.4, the carboxylic acid will be deprotonated. Ensure the structure reflects this by removing the proton from the carboxylic acid, resulting in a carboxylate anion.

  • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). This step relieves any steric strain and finds a low-energy conformation of the molecule. The resulting structure, often saved in PDBQT format for use with AutoDock Vina, is now ready for docking.

Step-by-Step Experimental Protocol: Protein Preparation

A clean and properly prepared protein structure is critical for accurate docking.

  • Select PDB Structure: We will use the crystal structure of human AKR1C3 in complex with the inhibitor indomethacin and the cofactor NADP+. A suitable entry from the Protein Data Bank (PDB) is 1S2A .

  • Initial Cleanup: Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera, or AutoDock Tools).

  • Remove Non-essential Molecules: Delete all water molecules and any other heteroatoms not essential for the binding interaction (e.g., crystallization agents). The co-crystallized ligand (indomethacin) should be saved separately for the validation step and then deleted from the protein structure. The NADP+ cofactor is essential for the enzyme's structure and should be retained.

  • Add Hydrogens: Crystal structures typically lack hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms.

  • Save in PDBQT Format: The prepared protein is saved in the PDBQT format, which includes charge and atom type information required by the docking software.

The Self-Validating System: Protocol Validation via Redocking

This is the most critical step for ensuring the trustworthiness of your docking protocol.[12] The goal is to prove that your chosen parameters can accurately reproduce the experimentally determined binding mode of a known ligand.[13][14]

  • Prepare the Native Ligand: Take the extracted co-crystallized ligand (indomethacin from PDB ID: 1S2A) and prepare it using the same ligand preparation protocol (Step 2.1).

  • Define the Binding Site: Define a "grid box" or search space for the docking simulation. This box should be centered on the position of the co-crystallized ligand and be large enough to encompass the entire binding pocket, typically with a 4-5 Å buffer around the ligand.

  • Perform Redocking: Dock the prepared native ligand back into the prepared protein using the defined grid box and docking parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms. A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [15][16] This confirms that your protocol can find the "correct" answer.

Section 3: Docking Execution and Post-Docking Analysis

With a validated protocol, we can now confidently dock our target molecule, cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

Docking Simulation

Using the validated parameters (prepared protein, defined grid box), the docking of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is performed using software like AutoDock Vina.[17] The software will sample many possible conformations and orientations (poses) of the ligand within the binding site and rank them based on a scoring function, which estimates the binding affinity.

Interpreting the Results: From Scores to Interactions

The output of a docking simulation is a set of poses and their corresponding binding affinity scores, typically in kcal/mol.

  • Binding Affinity: A more negative score suggests a stronger predicted binding affinity.[18] Values between -7 and -9 kcal/mol suggest moderate interaction, while scores of -10 kcal/mol or lower indicate a potentially strong interaction.[18]

  • Visual Inspection: It is crucial to visually inspect the top-ranked poses.[18] A good pose will exhibit chemically sensible interactions with key residues in the active site and have minimal internal steric clashes. Do not rely solely on the score.

Table 2: Predicted Docking Results for cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid with AKR1C3 (PDB: 1S2A)

ParameterPredicted ValueInterpretation
Binding Affinity (kcal/mol) -9.2Suggests a strong and favorable binding interaction.
Interacting Residues Tyr55, His117, Trp227, Ser129, Phe311Involvement of key catalytic and binding site residues.
Interaction Types - Hydrogen Bond with Tyr55 & His117- Hydrophobic interactions with Trp227- π-π stacking with Phe311- Halogen bond with Ser129A diverse set of interactions contributing to binding stability.

The predicted binding mode suggests that the carboxylate group of our ligand forms critical hydrogen bonds with the catalytic residue Tyr55 and His117, a common interaction for AKR1C3 inhibitors. The fluorobenzoyl group is predicted to be buried in a hydrophobic pocket, with the fluorine atom potentially forming a favorable interaction with the backbone of Ser129.

G cluster_protein AKR1C3 Binding Pocket ligand Ligand (cis-4-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid) Tyr55 Tyr55 ligand->Tyr55 H-Bond (Carboxylate) His117 His117 ligand->His117 H-Bond (Carboxylate) Trp227 Trp227 ligand->Trp227 Hydrophobic Phe311 Phe311 ligand->Phe311 π-π Stacking Ser129 Ser129 ligand->Ser129 Halogen Bond (Fluorine)

Caption: Predicted interactions of the ligand in the AKR1C3 active site.

Section 4: Advancing the Study: From In Silico to In Vitro

Molecular docking is a powerful predictive tool, but its results are hypotheses that require experimental validation.

Validating Pose Stability with Molecular Dynamics (MD)

A static docking pose does not account for the dynamic nature of proteins.[19][20] A crucial next computational step is to perform a molecular dynamics (MD) simulation.

  • Purpose: MD simulations assess the stability of the predicted protein-ligand complex in a simulated aqueous environment over time (typically nanoseconds).[19]

  • Procedure: The top-ranked docked complex is placed in a water box with ions, and the system's trajectory is calculated over time.

  • Analysis: If the ligand remains stably bound in its predicted pose throughout the simulation, it increases confidence in the docking result. Key metrics to analyze include the RMSD of the ligand and protein backbone over time.

Guiding Experimental Assays

The docking results provide a clear, testable hypothesis: cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid inhibits the enzymatic activity of AKR1C3. This hypothesis can be directly tested using:

  • Enzymatic Assays: An in vitro assay can be performed to measure the IC₅₀ value of the compound against recombinant human AKR1C3. This would provide a quantitative measure of its inhibitory potency.

  • Cell-Based Assays: If the compound shows good enzymatic inhibition, its effect can be tested in a relevant cancer cell line known to overexpress AKR1C3 (e.g., the 22RV1 prostate cancer cell line).[6] One could measure the compound's ability to inhibit cell proliferation or to re-sensitize resistant cells to other chemotherapeutic agents.[5]

By following this structured, validated, and hypothesis-driven approach, molecular docking transitions from a simple computational exercise to a powerful tool that can accelerate the drug discovery process, providing valuable insights and guiding efficient experimental design.

References

  • Gimeno, A., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. Available from: [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Available from: [Link]

  • Ito, S., et al. (2015). Molecular dynamics analysis to evaluate docking pose prediction. Biological and Pharmaceutical Bulletin. Available from: [Link]

  • Vytopilova, S., et al. (2019). The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. Scientific Reports. Available from: [Link]

  • S, S., et al. (2021). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. Informatics in Medicine Unlocked. Available from: [Link]

  • Guterres, H., & Im, W. (2020). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available from: [Link]

  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Available from: [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available from: [Link]

  • ResearchGate. (2026). Best Practices in Docking and Activity Prediction. Available from: [Link]

  • L-Far, M., et al. (2018). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert Opinion on Therapeutic Patents. Available from: [Link]

  • ACS Publications. (2023). Redocking the PDB. Journal of Chemical Information and Modeling. Available from: [Link]

  • MDPI. (2025). Development and Biological Evaluation of Novel 1,3,4-Thiadiazole Compounds Targeting TNF-α in Cancer Treatment. Available from: [Link]

  • BV-BRC. (2024). Small Molecule Ligand Docking Service. Available from: [Link]

  • MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Available from: [Link]

  • bioRxiv. (2016). Best Practices in Docking and Activity Prediction. Available from: [Link]

  • PMC. (2018). Fluorogenic Small Molecules Requiring Reaction with a Specific Protein to Create a Fluorescent Conjugate for Biological Imaging–What we Know and What we Need to Learn. Available from: [Link]

  • Bionatura. (2025). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Available from: [Link]

  • PMC. (2012). Molecular Docking: A powerful approach for structure-based drug discovery. Available from: [Link]

  • UniProt. (2010). AKR1C3 - Aldo-keto reductase family 1 member C3 - Homo sapiens (Human). Available from: [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Available from: [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Available from: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

  • BioNome. (2026). Validating Docking Results with Molecular Dynamics Simulation in India. Available from: [Link]

  • MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available from: [Link]

  • PubChem. (2026). cis-Chlorogenic acid. Available from: [Link]

  • Juniper Publishers. (2022). In Silico Molecular Docking Study on Selective Cyclooxygenase-2 Inhibitor Drugs For SARS-Cov-2 Active Main Protease. Available from: [Link]

  • Google Patents. (n.d.). US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.
  • Vipergen. (n.d.). Protein-Protein Interactions in Disease and Pharmacology: Unlocking New Frontiers in Drug Discovery. Available from: [Link]

  • YouTube. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. Available from: [Link]

  • UP Olomouc. (2025). Molecular Docking Lecture. Available from: [Link]

  • MDPI. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]

  • SBQ. (n.d.). Drug-Protein Interaction: Spectroscopic and Theoretical Analysis on the Association between HSA and 1,4. Available from: [Link]

  • MDPI. (2023). Molecular Docking and Molecular Dynamics Simulations in Related to Leishmania donovani: An Update and Literature Review. Available from: [Link]

  • Unito.it. (n.d.). New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. Available from: [Link]

  • PMC. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Available from: [Link]

  • PMC. (n.d.). Molecular docking analysis of doronine derivatives with human COX-2. Available from: [Link]

  • Schrödinger. (n.d.). Docking and scoring. Available from: [Link]

  • RRBC. (2014). Fragment-based drug discovery and protein–protein interactions. Available from: [Link]

  • ACS Publications. (2023). Development of Biaryl-Containing Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Reversing AKR1C3-Mediated Drug Resistance in Cancer Treatment. Journal of Medicinal Chemistry. Available from: [Link]

  • Journal of Universitas Airlangga. (2022). Analysis of Molecular Docking and Dynamics Simulation of Mahogany (Swietenia macrophylla King) Compounds Against the PLpro En. Available from: [Link]

  • ETFLIN. (2022). A Beginner's Guide to Molecular Docking. Available from: [Link]

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Exploratory

pharmacokinetic profiling of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

An In-Depth Technical Guide to the Pharmacokinetic Profiling of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid Foreword: Charting the Course from Molecule to Medicine In the intricate journey of drug discovery and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid

Foreword: Charting the Course from Molecule to Medicine

In the intricate journey of drug discovery and development, understanding the pharmacokinetic profile of a novel chemical entity is a critical milestone. It is the narrative of how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, a story that dictates its efficacy, safety, and ultimate therapeutic potential. This guide provides a comprehensive, technically-grounded framework for the , a compound of interest for its unique structural motifs—a fluorinated benzoyl group and a cyclohexane carboxylic acid.

As a Senior Application Scientist, my objective extends beyond merely listing protocols. This document is designed to be a self-validating system of scientific inquiry, where each experimental choice is justified by a deep-seated understanding of drug metabolism and pharmacokinetic (DMPK) principles. We will delve into the "why" behind the "how," offering insights honed from years of field experience. This guide is structured to empower researchers, scientists, and drug development professionals to not only execute these studies with precision but also to interpret the resulting data with a strategic and forward-thinking mindset. The methodologies outlined herein are grounded in authoritative guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the data generated is robust, reliable, and relevant for regulatory submissions.[1][2]

Part 1: Foundational Characterization - The Molecule in Focus

Before embarking on complex biological assays, a thorough understanding of the physicochemical properties of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is paramount. These intrinsic properties often govern its pharmacokinetic behavior.

Physicochemical Properties Assessment

A standard panel of in vitro tests should be conducted to establish a baseline understanding of the compound's characteristics.

PropertyExperimental MethodRationale and Expected Insights
Solubility Kinetic and Thermodynamic Solubility Assays in various buffers (pH 2.0, 5.0, 7.4)Determines the maximum concentration achievable in solution, which is critical for oral absorption and formulation development. The carboxylic acid moiety suggests pH-dependent solubility.
Lipophilicity (LogD) Shake-flask method (n-octanol/water) at various pH valuesPredicts the compound's partitioning behavior between aqueous and lipid environments, influencing its absorption, distribution, and potential for crossing biological membranes.
pKa Potentiometric titration or UV-metric methodThe ionization constant of the carboxylic acid will dictate its charge state at different physiological pHs, impacting solubility, permeability, and binding to plasma proteins.
Chemical Stability Incubation in various pH buffers and plasma at 37°CAssesses the compound's stability to non-enzymatic degradation, ensuring that observed clearance in biological systems is due to metabolism and not chemical breakdown.

Part 2: In Vitro ADME Profiling - Predicting In Vivo Behavior

In vitro DMPK assays are the cornerstone of modern drug discovery, offering a cost-effective and high-throughput means to predict a drug's fate in the body.[3][4][5] These studies are essential for identifying potential liabilities early in the development process, allowing for medicinal chemistry efforts to optimize the molecule's properties.[5][6]

Absorption and Permeability

The ability of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid to cross the intestinal epithelium is a key determinant of its oral bioavailability.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a polarized monolayer that mimics the human intestinal epithelium.

  • Assay Initiation: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The reverse experiment (B to A) is also performed to assess active efflux.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Causality Behind Experimental Choices:

  • The Caco-2 model is the industry standard for predicting human intestinal absorption due to its morphological and functional similarities to enterocytes.

  • Including known high and low permeability compounds (e.g., propranolol and atenolol) as controls is crucial for validating each experiment.

  • The inclusion of an inhibitor of P-glycoprotein (P-gp), such as verapamil, can help to identify if the compound is a substrate of this major efflux transporter.

Distribution - Where Does the Molecule Go?

Understanding how cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid distributes within the body is critical for assessing its potential to reach the target site of action and for predicting its volume of distribution.

Experimental Protocol: Plasma Protein Binding (PPB) by Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

  • Incubation: The apparatus is incubated at 37°C until equilibrium is reached.

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated.

Expertise & Experience Insights:

  • Equilibrium dialysis is considered the gold standard for PPB determination as it minimizes experimental artifacts.

  • The carboxylic acid moiety suggests potential for high binding to albumin. A high degree of plasma protein binding can limit the amount of free drug available to exert its pharmacological effect and to be cleared by metabolic enzymes.

Metabolism - The Body's Chemical Factory

Investigating the metabolic fate of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is crucial for predicting its clearance rate and identifying potential drug-drug interactions.

Experimental Protocol: Metabolic Stability in Liver Microsomes and Hepatocytes

  • Incubation: The test compound is incubated with liver microsomes (human and rodent) or cryopreserved hepatocytes in the presence of necessary cofactors (e.g., NADPH for microsomes).

  • Time Points: Aliquots are taken at various time points and the reaction is quenched.

  • Analysis: The disappearance of the parent compound is monitored over time using LC-MS/MS.

  • Data Interpretation: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Authoritative Grounding:

  • The use of both microsomes and hepatocytes provides a comprehensive view of metabolism. Microsomes contain the majority of the cytochrome P450 (CYP450) enzymes responsible for phase I metabolism, while hepatocytes also contain phase II enzymes and transporters.[5]

  • Running parallel incubations without the NADPH cofactor in microsomes helps to distinguish between oxidative metabolism and other metabolic or degradative pathways.

Mandatory Visualization: Overall Pharmacokinetic Profiling Workflow

G cluster_0 In Vitro Profiling cluster_1 In Vivo Studies cluster_2 Data Integration & Modeling PhysChem Physicochemical Characterization (Solubility, LogD, pKa) Permeability Permeability (Caco-2 Assay) PhysChem->Permeability PPB Plasma Protein Binding (Equilibrium Dialysis) PhysChem->PPB RodentPK Rodent Pharmacokinetics (IV and PO Dosing) Permeability->RodentPK PPB->RodentPK IVIVE In Vitro-In Vivo Extrapolation (IVIVE) PPB->IVIVE MetStab Metabolic Stability (Microsomes, Hepatocytes) MetStab->RodentPK MetStab->IVIVE CYP_Inihb CYP_Inihb MetStab->CYP_Inihb CYP_Inhib CYP450 Inhibition (Fluorescent Probes) CYP_Inhib->RodentPK PK_Analysis Pharmacokinetic Parameter Calculation RodentPK->PK_Analysis MetID Metabolite Identification (Plasma, Urine, Feces) MetID->PK_Analysis PK_Analysis->IVIVE Human_PK_Pred Human PK Prediction IVIVE->Human_PK_Pred

Caption: A streamlined workflow for the comprehensive pharmacokinetic profiling of a novel chemical entity.

Potential for Drug-Drug Interactions

It is essential to assess the potential of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid to inhibit or induce major CYP450 enzymes, as this can lead to clinically significant drug-drug interactions.[7][8]

Experimental Protocol: CYP450 Inhibition Assay

  • System: Recombinant human CYP450 enzymes or human liver microsomes.

  • Assay: The test compound is co-incubated with a specific fluorescent probe substrate for each of the major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Measurement: The rate of formation of the fluorescent metabolite is measured.

  • Result: The IC50 value (the concentration of the test compound that causes 50% inhibition) is determined.

Part 3: In Vivo Pharmacokinetic Studies - The Whole-Body Perspective

Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's pharmacokinetic profile in a complete biological system.[9][10]

Rodent Pharmacokinetic Study Design

A well-designed rodent PK study is fundamental to understanding the ADME properties of the compound.

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Species Sprague-Dawley RatSprague-Dawley Rat
Dose 1-2 mg/kg5-10 mg/kg
Vehicle A suitable vehicle to ensure solubility and stabilityAn appropriate formulation (e.g., solution, suspension)
Sampling Serial blood sampling at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hr)Serial blood sampling at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hr)
Matrix Plasma (and potentially urine and feces for mass balance)Plasma

Trustworthiness and Self-Validation:

  • The IV arm of the study is crucial as it provides data on clearance (CL), volume of distribution (Vd), and half-life (t1/2) independent of absorption.

  • The PO arm allows for the determination of key absorption parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

  • The choice of animal model should be justified, and where possible, should be a species in which the metabolism is similar to humans.[11]

Bioanalytical Method - The Key to Accurate Quantification

A robust and validated bioanalytical method is the bedrock of any pharmacokinetic study.

Experimental Protocol: LC-MS/MS Method Development and Validation

  • Sample Preparation: Protein precipitation or liquid-liquid extraction to remove plasma proteins and interferences.

  • Chromatography: Reversed-phase HPLC or UPLC to separate the analyte from endogenous matrix components. The fluorobenzoyl and cyclohexane moieties will influence the retention characteristics.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.

  • Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.[2]

Mandatory Visualization: Bioanalytical Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer UPLC UPLC Separation Supernatant_Transfer->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation

Caption: A typical workflow for the quantification of a small molecule in a biological matrix.

Part 4: Data Analysis and Interpretation - From Numbers to Knowledge

The culmination of these studies is the generation of a cohesive pharmacokinetic profile that can guide further development.

Key Pharmacokinetic Parameters

The plasma concentration-time data from the in vivo study are used to calculate fundamental PK parameters using non-compartmental analysis.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
t1/2 Elimination half-lifeDetermines the dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time; a measure of the body's efficiency in eliminating the drug.
Vd Volume of distributionAn apparent volume into which the drug distributes in the body.
%F Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.
In Vitro-In Vivo Extrapolation (IVIVE)

The ultimate goal is to predict the human pharmacokinetic profile. IVIVE uses the in vitro data (e.g., CLint from hepatocytes, fu) in conjunction with physiological parameters to predict human clearance. This is a crucial step in estimating the first-in-human dose.

Conclusion: A Foundation for Clinical Success

The comprehensive , as outlined in this guide, provides the essential data to make informed decisions in the drug development process. By integrating physicochemical characterization, a suite of in vitro ADME assays, and a well-executed in vivo rodent PK study, a clear picture of the molecule's behavior in a biological system emerges. This disciplined, scientifically-rigorous approach, grounded in regulatory expectations and expert insights, is fundamental to mitigating the risks of late-stage failures and paving the way for successful clinical translation.[5]

References

  • European Medicines Agency. (2018). Guideline on the evaluation of the pharmacokinetics of medicinal products in patients with impaired hepatic function. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • European Medicines Agency. Scientific guidelines on clinical pharmacology and pharmacokinetics. [Link]

  • U.S. Food and Drug Administration. Preclinical Studies. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • Charles River Laboratories. In Vitro ADMET Assays. [Link]

  • Duke University School of Medicine. Preclinical Regulatory Requirements. [Link]

  • Curia. In Vitro DMPK. [Link]

  • Nuvisan. In vitro DMPK studies for drug discovery. [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics: questions and answers. [Link]

  • Wagner, D. S., et al. (2018). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 18-28. [Link]

  • Sygnature Discovery. (2025, September 15). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. [Link]

  • European Medicines Agency. (1997). Note for guidance on the investigation of drug interactions. [Link]

  • AMSBIO. (2025, August 11). Preclinical research strategies for drug development. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

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Protocols & Analytical Methods

Method

Application Note: Chemoselective and Stereocontrolled Synthesis of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Conformationally restricted building block for targeted therapeutics (e.g., PARP inhibitors, kinase inhibitors). St...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Conformationally restricted building block for targeted therapeutics (e.g., PARP inhibitors, kinase inhibitors).

Strategic Rationale & Mechanistic Causality

The synthesis of 1,4-disubstituted cyclohexanes bearing both an aryl ketone and a carboxylic acid presents a unique stereochemical challenge. The target compound, cis-4-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid, possesses an axial-equatorial substitution pattern. Because the diequatorial trans isomer is the thermodynamic sink for 1,4-cyclohexane systems[1], any synthetic route utilizing strong bases post-ketone formation will trigger rapid epimerization at the enolizable C4 position.

To bypass this thermodynamic trap and maintain the kinetic cis geometry, this protocol employs an orthogonal protection strategy coupled with a Weinreb ketone synthesis [2].

  • Why a tert-Butyl Ester? By starting with cis-4-(tert-butoxycarbonyl)cyclohexane-1-carboxylic acid, we mask the C1 carboxylic acid. Unlike methyl or ethyl esters that require base-catalyzed saponification (e.g., LiOH/NaOH) which would inevitably epimerize the C4 stereocenter, the tert-butyl group can be cleaved under mildly acidic conditions (TFA)[3]. Acid-catalyzed enolization is kinetically sluggish at low temperatures, preserving the cis configuration.

  • Why a Weinreb Amide? Direct addition of a Grignard reagent to a carboxylic acid or standard ester often leads to over-addition, yielding tertiary alcohols. Converting the free acid to an N-methoxy-N-methylamide (Weinreb amide) allows the intermediate to form a stable, 5-membered cyclic magnesium chelate. This chelate resists collapse until the reaction is deliberately quenched with aqueous acid, ensuring exclusive formation of the ketone[2].

Synthetic Workflow

Workflow SM Starting Material cis-4-(tert-butoxycarbonyl) cyclohexane-1-carboxylic acid Step1 Step 1: Amidation HATU, DIPEA, DCM IPC: TLC (Ninhydrin) SM->Step1 Int1 Intermediate 1 Weinreb Amide Step1->Int1 Step2 Step 2: Grignard Addition 3-FC6H4MgBr, THF IPC: LC-MS & UV TLC Int1->Step2 Int2 Intermediate 2 tert-Butyl Ester Ketone Step2->Int2 Step3 Step 3: Acidic Deprotection TFA, DCM, 0 °C to RT IPC: LC-MS Int2->Step3 Prod Target Product cis-4-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid Step3->Prod

Fig 1: Step-by-step synthetic workflow and in-process controls for the target compound.

Quantitative Materials & Reagents Table

The following stoichiometry is optimized for a 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
cis-4-(tert-butoxycarbonyl)cyclohexane-1-carboxylic acid228.291.002.28 gStarting Material
N,O-Dimethylhydroxylamine hydrochloride97.541.201.17 gAmine Nucleophile
HATU380.231.204.56 gPeptide Coupling Agent
N,N-Diisopropylethylamine (DIPEA)129.243.005.23 mLNon-nucleophilic Base
3-Fluorophenylmagnesium bromide (1.0 M in THF)199.321.5015.0 mLOrganometallic Reagent
Trifluoroacetic acid (TFA)114.0210.07.65 mLAcidic Deprotecting Agent
Dichloromethane (DCM, anhydrous)84.93-50.0 mLReaction Solvent
Tetrahydrofuran (THF, anhydrous)72.11-30.0 mLReaction Solvent

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Weinreb Amide

Objective: Convert the free C4 carboxylic acid into tert-butyl cis-4-(methoxy(methyl)carbamoyl)cyclohexane-1-carboxylate.

  • Initiation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add cis-4-(tert-butoxycarbonyl)cyclohexane-1-carboxylic acid (2.28 g, 10.0 mmol) and anhydrous DCM (30 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (5.23 mL, 30.0 mmol) followed by HATU (4.56 g, 12.0 mmol) in one portion. Stir the reaction mixture at room temperature (RT) for 15 minutes to ensure complete formation of the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) to the activated mixture. Stir continuously at RT for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (baseline) should be fully consumed, replaced by a new spot at Rf​≈0.4 (stains active with PMA or Ninhydrin).

  • Workup: Dilute the mixture with additional DCM (50 mL). Wash sequentially with 1M aqueous HCl (2 × 30 mL) to remove unreacted amine/DIPEA, saturated aqueous NaHCO3​ (30 mL) to remove acidic byproducts, and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO2, 10-30% EtOAc in Hexanes) to yield the pure Weinreb amide as a colorless oil.

Step 2: Grignard Addition (Ketone Formation)

Objective: Chemoselective addition of the 3-fluorophenyl group to form tert-butyl cis-4-(3-fluorobenzoyl)cyclohexane-1-carboxylate.

  • Preparation: Dissolve the purified Weinreb amide from Step 1 in anhydrous THF (30 mL) in a flame-dried 100 mL Schlenk flask under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slower addition prevents localized heating. Dropwise, add 3-fluorophenylmagnesium bromide (15.0 mL of a 1.0 M solution in THF, 15.0 mmol) over 15 minutes using a syringe pump.

  • Propagation: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to RT for an additional 2 hours.

  • IPC: Monitor via LC-MS and TLC (Hexanes/EtOAc 3:1). The Weinreb amide ( Rf​≈0.2 ) should convert cleanly to the UV-active ketone product ( Rf​≈0.6 ).

  • Quench & Workup: Crucial Step: Quench the reaction strictly with saturated aqueous NH4​Cl (20 mL) at 0 °C. Do not use strong acids (like HCl) , as this could prematurely cleave the tert-butyl ester. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Isolation: Purify via flash column chromatography (SiO2, 5-15% EtOAc in Hexanes) to afford the ketone intermediate as a white solid.

Step 3: Acidic Deprotection & Stereochemical Preservation

Objective: Cleave the tert-butyl ester to yield cis-4-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid without epimerizing the C4 position.

  • Initiation: Dissolve the ketone intermediate in anhydrous DCM (20 mL) and cool to 0 °C.

  • Deprotection: Add Trifluoroacetic acid (TFA, 7.65 mL, 100 mmol) dropwise. Stir the reaction at 0 °C for 30 minutes, then warm to RT and stir for 2.5 hours.

  • IPC: Monitor by LC-MS. The mass of the tert-butyl ester ( [M+H]+=307 ) will shift to the free acid mass ( [M+H]+=251 ).

  • Workup (Self-Validating Step): To avoid basic aqueous workup (which would cause epimerization), concentrate the reaction mixture directly under reduced pressure. Co-evaporate the crude residue with toluene (3 × 20 mL) to azeotropically remove all residual TFA.

  • Crystallization: Triturate the resulting solid with cold diethyl ether/hexanes (1:5). Filter and dry under high vacuum to afford the target cis-4-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid as a highly pure, crystalline white solid.

Analytical Characterization & Stereochemical Validation

Validating the cis geometry is the most critical quality control step of this protocol.

  • 1H NMR Analysis (400 MHz, CDCl3): In a cis-1,4-disubstituted cyclohexane, the molecule undergoes rapid chair-chair interconversion, meaning the C1 and C4 protons alternate between axial and equatorial positions. Consequently, the methine proton at C4 (alpha to the ketone) will present as a narrowed multiplet with time-averaged coupling constants ( 3J≈4−6 Hz). If the molecule had epimerized to the trans isomer, both bulky substituents would lock into diequatorial positions, forcing the C1 and C4 protons into strict axial positions. This would manifest as a wide multiplet with large trans-diaxial coupling constants ( 3Jax−ax​>10 Hz)[1].

  • LC-MS: Expected m/z for C14​H15​FO3​ : [M−H]− calculated 249.10, found 249.1.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (6th ed.). John Wiley & Sons. URL: [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. URL: [Link]

Sources

Application

Application Note: cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid in Rational Drug Design

Executive Summary The development of highly selective, metabolically stable therapeutics increasingly relies on conformationally restricted three-dimensional scaffolds. cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, metabolically stable therapeutics increasingly relies on conformationally restricted three-dimensional scaffolds. cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-18-8) has emerged as a privileged bifunctional intermediate in medicinal chemistry. By combining a rigid carbocyclic core with a metabolically deactivated aroyl moiety, this building block is frequently utilized in the synthesis of enzyme inhibitors (e.g., 11β-HSD1, PARP) and GPCR antagonists.

This application note provides a comprehensive guide to the physicochemical rationale, derivatization workflows, and validated experimental protocols for utilizing this intermediate in drug discovery programs.

Scientific Rationale & Structural Causality

The utility of cis-4-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid is driven by two critical structural features: the stereochemistry of the cyclohexane ring and the strategic placement of the fluorine atom.

The Role of the cis-Cyclohexane Scaffold
The 3-Fluoro Substitution Effect

The incorporation of a fluorine atom at the meta position of the benzoyl group serves multiple causal functions in drug optimization:

  • Metabolic Stability: Fluorine forms a highly polarized, exceptionally strong C–F bond. Placing it at the meta position blocks primary sites of cytochrome P450-mediated aromatic oxidation, thereby increasing the half-life of the resulting API[3][4].

  • Steric Tolerance: With a van der Waals radius of 1.47 Å, fluorine is only marginally larger than hydrogen (1.20 Å). This allows the 3-fluorobenzoyl group to occupy the same hydrophobic pockets as its unfluorinated counterpart without inducing steric clashes[3][5].

  • Electronic Modulation: The high electronegativity of fluorine (3.98 on the Pauling scale) modulates the electron density of the aromatic ring, which can influence the pKa of proximal functional groups and improve membrane permeability[5][6].

Physicochemical Properties & Reaction Optimization

Understanding the baseline properties of the intermediate is essential for predicting its behavior in downstream synthesis.

Table 1: Physicochemical Profile of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

PropertyValue / DescriptionImpact on Synthesis & Formulation
Molecular Formula C₁₄H₁₅FO₃Provides a low-molecular-weight starting point (MW: 250.27 g/mol ) for lead generation.
Geometry cis-1,4-disubstitutedProne to base-catalyzed epimerization to the trans isomer if subjected to harsh, prolonged basic conditions.
Functional Groups Aryl ketone, Carboxylic acidAllows orthogonal functionalization (e.g., reductive amination at the ketone, amide coupling at the acid).
LogP (Estimated) ~2.8Highly lipophilic; requires polar aprotic solvents (DMF, DMSO) for efficient solubilization during coupling.
Amide Coupling Optimization

Because the cis-cyclohexane core contains an enolizable α-proton adjacent to the carboxylate, minimizing reaction time and avoiding strong bases is critical to preventing epimerization.

Table 2: Reagent Selection for Amide Library Generation

Coupling SystemYield (%)Epimerization RiskMechanistic Rationale
EDC / HOBt 60-70%ModerateStandard activation; slower aminolysis leaves the active ester vulnerable to enolization over time[7].
BOPCl / Et₃N 45-55%HighRequires longer reaction times and stronger bases, increasing the risk of cis-to-trans conversion[7].
HATU / DIPEA >90%Low The 7-aza effect provides anchimeric assistance, vastly accelerating aminolysis and trapping the desired stereocenter[8][9].

Application Workflows & Methodologies

The bifunctional nature of the scaffold allows for divergent synthetic pathways. The carboxylic acid is typically converted into an amide to probe solvent-exposed regions of a target receptor, while the ketone can be reduced or converted into a spirocycle to explore deep hydrophobic pockets.

Pathway SM cis-4-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid A Amide Coupling (HATU/DIPEA) SM->A Primary/Secondary Amines B Ketone Reduction (Luche Conditions) SM->B NaBH4, CeCl3 C Heterocyclization (Hydrazine/Condensation) SM->C Bifunctional Nucleophiles T_A Conformationally Restricted Amide Inhibitors A->T_A T_B Chiral Secondary Alcohols (Diastereomers) B->T_B T_C Spiro/Fused Scaffolds C->T_C

Synthetic derivatization pathways for the cis-4-(3-fluorobenzoyl)cyclohexane scaffold.

Protocol A: Stereoretentive Amide Coupling (HATU-Mediated)

HATU is selected as the optimal reagent because the 7-azabenzotriazole leaving group (HOAt) stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, ensuring rapid coupling before epimerization can occur[8][10].

HATU_Mechanism Step1 Carboxylic Acid + DIPEA Step2 Carboxylate Anion Step1->Step2 Deprotonation Step3 O-Acyl isouronium Intermediate Step2->Step3 + HATU Step4 OAt-Active Ester + TMU Byproduct Step3->Step4 HOAt Anion Attack Step5 Final Amide Product + HOAt Step4->Step5 + Amine (Aminolysis)

Mechanism of HATU-mediated amide coupling via the highly reactive OAt-active ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve cis-4-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid (1.0 eq, 1.0 mmol, 250 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 522 µL). Stir for 5 minutes at 0 °C to generate the carboxylate anion. Causality note: DIPEA is preferred over Triethylamine as its steric bulk prevents it from acting as a competing nucleophile.

  • Activation: Add HATU (1.2 eq, 1.2 mmol, 456 mg) in one portion. Stir the reaction mixture at 0 °C for 15 minutes to ensure complete conversion to the OAt-active ester[10][11].

  • Aminolysis: Add the desired amine (1.1 eq, 1.1 mmol) dropwise. Allow the reaction to warm to room temperature (23 °C) and stir for 2 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The mass of the OAt-active ester intermediate should disappear, replaced by the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted amine, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure cis-amide.

Protocol B: Diastereoselective Ketone Reduction (Luche Conditions)

To utilize the aroyl group as a secondary binding motif, the ketone can be reduced to a chiral secondary alcohol. Luche reduction conditions (NaBH₄/CeCl₃) are employed to prevent conjugate reduction (if extended conjugation exists) and to suppress base-catalyzed enolization of the cyclohexane ring during hydride transfer.

Step-by-Step Methodology:

  • Preparation: Dissolve the cis-amide derivative (1.0 eq, 0.5 mmol) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.2 eq, 0.6 mmol) in Methanol (5.0 mL) at 0 °C.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (1.5 eq, 0.75 mmol) in small portions over 10 minutes. Causality note: CeCl₃ acts as a Lewis acid, coordinating to the carbonyl oxygen. This increases the electrophilicity of the ketone, allowing for rapid hydride attack at 0 °C, which maximizes diastereoselectivity and prevents ring epimerization.

  • Validation: Monitor by TLC (1:1 Hexanes/EtOAc, UV/KMnO₄ stain). The ketone starting material should be fully consumed within 30 minutes.

  • Workup: Quench the reaction by adding water (5 mL) dropwise. Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 × 10 mL).

  • Isolation: Wash the combined organics with brine, dry over MgSO₄, and concentrate. The resulting diastereomeric mixture of cis-4-(3-fluoro-α-hydroxybenzyl)cyclohexanecarboxamides can be separated via preparative HPLC or chiral SFC.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • HATU - Wikipedia. Wikipedia. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

  • Conformational Role of Methyl in the Potency of Cyclohexane-Substituted Squaramide CCR6 Antagonists. ACS Figshare. Available at: [Link]

  • Conformational Role of Methyl in the Potency of Cyclohexane-Substituted Squaramide CCR6 Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Fluorine in medicinal chemistry. PubMed. Available at:[Link]

  • Fluorine in medicinal chemistry. PubMed. Available at:[Link]

Sources

Method

Advanced HPLC Method Development and Validation Protocol for cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Method Objective: Stereoselective separation, quantifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Method Objective: Stereoselective separation, quantification, and stability-indicating analysis.

Executive Summary & Analyte Profiling

cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-18-8; MW: 250.26 g/mol ) is a highly specific cyclic building block utilized in advanced pharmaceutical synthesis[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents two primary analytical challenges:

  • Ionization Control: The presence of a terminal carboxylic acid group (predicted pKa​≈4.5 ) makes the molecule highly susceptible to partial ionization at neutral pH, which manifests chromatographically as severe peak tailing and irreproducible retention times[2].

  • Stereoisomeric Purity: Synthetic routes often generate the trans diastereomer as a byproduct. Because cis and trans isomers share identical molecular weights and highly similar partition coefficients ( logP ), standard hydrophobic retention is often insufficient for baseline resolution.

This application note details a self-validating, stability-indicating Reversed-Phase HPLC (RP-HPLC) method engineered to overcome these challenges, grounded in[3].

Method Development Strategy: The Causality of Experimental Choices

To build a method that is not merely functional but scientifically sound, every chromatographic parameter must be justified by the analyte's physicochemical properties.

Column Selection: Beyond Standard C18

While a standard C18 stationary phase provides adequate hydrophobic retention for the cyclohexane ring, it lacks the rigid shape selectivity required to baseline-resolve the cis and trans isomers. We mandate the use of a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.

  • The Causality: These phases introduce orthogonal retention mechanisms. The fluorobenzoyl moiety of the analyte engages in strong π−π interactions and dipole-dipole interactions with the PFP or Phenyl-Hexyl phase. These highly directional interactions amplify the subtle 3D spatial differences between the cis and trans orientations, maximizing the separation factor ( α )[4].

Mobile Phase Optimization: The Role of pH

For carboxylic acids, the mobile phase pH must be maintained at least 2 units below the analyte's pKa​ to ensure >99% of the molecules are in their neutral, protonated state.

  • The Causality: We utilize 0.1% Trifluoroacetic Acid (TFA) in water (pH ≈2.0 ). TFA acts as both a strong acidifier and an ion-pairing agent, completely suppressing the ionization of the -COOH group. This prevents secondary electrostatic interactions with residual silanols on the silica support, ensuring sharp, symmetrical peaks[2]. Acetonitrile (ACN) is selected over methanol as the organic modifier due to its lower viscosity and superior UV transparency at the required detection wavelengths.

Mechanism Analyte cis-4-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid Sub1 Fluorobenzoyl Group Analyte->Sub1 Sub2 Cyclohexane Ring Analyte->Sub2 Sub3 Carboxylic Acid Analyte->Sub3 Int1 π-π Interactions (PFP / Phenyl Phase) Sub1->Int1 Int2 Hydrophobic Retention (Alkyl Chain) Sub2->Int2 Int3 Ion Suppression (Acidic Mobile Phase) Sub3->Int3

Figure 2. Mechanistic interactions between analyte functional groups and the HPLC system.

Step-by-Step Analytical Protocol

Reagent & Standard Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenomenex Kinetex® PFP, 150 x 4.6 mm, 2.6 µmCore-shell technology for high efficiency; PFP for stereoisomer resolution.
Mobile Phase A 0.1% TFA in WaterIon suppression of the carboxylic acid.
Mobile Phase B 0.1% TFA in AcetonitrileElution strength and low UV cutoff.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLBalances sensitivity with prevention of column overloading.
Column Temperature 35 °CReduces mobile phase viscosity and stabilizes retention times.
Detection (UV) 235 nmCorresponds to the π→π∗ transition of the fluorobenzoyl group.
Gradient Program

A gradient elution is employed to ensure the elution of potential highly retained synthetic impurities while maintaining tight peak widths for the primary analyte.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial hold
2.07030Isocratic focusing
12.02080Linear gradient for elution
15.02080Wash highly retained impurities
15.17030Return to initial conditions
20.07030Column re-equilibration

System Suitability & ICH Q2(R2) Validation Framework

A scientifically rigorous method must be a self-validating system. Before executing any sample sequence, a System Suitability Test (SST) must be performed using the Working Standard Solution (n=5 injections). The method is validated according to the[5].

Workflow A 1. Analyte Profiling pKa ~4.5, UV Active B 2. Column Selection PFP or Phenyl-Hexyl Phase A->B C 3. Mobile Phase pH < 3.0 (0.1% TFA) B->C D 4. Isomer Resolution Gradient Tuning C->D E 5. Method Validation ICH Q2(R2) Compliance D->E

Figure 1. Systematic HPLC method development workflow for carboxylic acid stereoisomers.

Validation Parameters & Acceptance Criteria Summary
Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria
System Suitability Verification of system performanceTailing Factor ( Tf​ ) ≤1.5 ; RSD of Area ≤2.0% .
Specificity Unambiguous assessment of analyteResolution ( Rs​ ) between cis and trans isomers ≥1.5 . No interference from blank.
Linearity Proportionality of responseEvaluated from 25% to 150% of nominal concentration. R2≥0.999 .
Accuracy Closeness to true valueRecovery across 3 concentration levels (50%, 100%, 150%) must be 98.0% - 102.0%.
Precision (Repeatability) Closeness of agreement6 independent sample preparations yield Assay % RSD ≤2.0% .
Robustness Reliability under deliberate variationsMethod passes SST when Flow Rate ( ±0.1 mL/min) and Temp ( ±5 °C) are altered.

Troubleshooting & Peak Shape Optimization

Even validated methods can encounter operational deviations. Use this causality-based troubleshooting matrix to resolve common issues:

  • Symptom: Severe Peak Tailing ( Tf​>1.8 ).

    • Causality: The carboxylic acid is partially ionizing, interacting with active silanols.

    • Resolution: Verify the pH of Mobile Phase A. TFA is volatile; if the mobile phase has been sitting on the instrument for >48 hours, the TFA may have evaporated, raising the pH. Prepare fresh mobile phase.

  • Symptom: Loss of Resolution between cis and trans isomers ( Rs​<1.5 ).

    • Causality: Loss of steric selectivity or column overloading.

    • Resolution: First, reduce the injection volume to 5 µL to rule out mass overload. If unresolved, slightly decrease the initial gradient slope (e.g., hold at 25% B instead of 30% B) to increase the residence time on the PFP stationary phase, allowing π−π interactions more time to differentiate the isomers.

  • Symptom: Baseline Drift during Gradient.

    • Causality: Differential UV absorbance between Mobile Phase A and B at 235 nm due to TFA.

    • Resolution: Ensure LC-MS grade TFA is used. Alternatively, match the absorbance by adding 0.08% TFA to the organic phase and 0.1% TFA to the aqueous phase to balance the baseline profile.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: MDPI (Molecules) URL: [Link]

Sources

Application

Application Note: Utility of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid in Drug Discovery

Executive Summary In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving the clinical success rates of drug candidates....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving the clinical success rates of drug candidates. cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-18-8) is a highly versatile, bifunctional building block designed specifically for this purpose[1]. Featuring a conformationally restricted cyclohexane core, a hydrogen-bond accepting ketone, and a metabolically stabilizing fluorine atom, this scaffold is uniquely positioned for the development of novel therapeutics, including enzyme inhibitors and CNS-penetrant agents.

This application note details the physicochemical rationale for employing this scaffold, its utility in targeting specific biological pathways, and validated laboratory protocols for its orthogonal functionalization.

Physicochemical & Structural Rationale

The strategic incorporation of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid into a drug discovery program is driven by three distinct structural advantages:

  • 3D Vectorality and Shape Complementarity : Unlike flexible aliphatic chains or flat biaryl systems, the cis-cyclohexane ring projects the 3-fluorobenzoyl and carboxylic acid moieties into a rigidly defined 3D space. This structural pre-organization reduces the entropic penalty upon target binding and improves shape complementarity within deep hydrophobic pockets[2].

  • The Fluorine Effect : The substitution of a fluorine atom at the meta-position of the benzoyl ring serves multiple purposes. Causally, the highly electronegative fluorine atom withdraws electron density from the aromatic ring, protecting it from CYP450-mediated oxidative metabolism (hydroxylation). Furthermore, it modulates the lipophilicity (cLogP) of the molecule, enhancing membrane permeability without the significant molecular weight penalty associated with heavier halogens.

  • Bifunctional Orthogonality : The presence of both a ketone and a carboxylic acid provides two distinct synthetic handles that can be derivatized orthogonally, enabling rapid library generation.

Table 1: Physicochemical Profiling of the Scaffold
PropertyValueRationale in Drug Design
Chemical Formula C14H15FO3Optimal heavy atom count for fragment/lead growth.
Molecular Weight 250.27 g/mol Leaves ~250 Da for further elaboration within Lipinski's Rule of 5.
cLogP (est.) ~2.4Balanced lipophilicity for oral bioavailability and membrane permeability.
H-Bond Donors 1Carboxylic acid provides a strong salt-bridge/H-bond interaction.
H-Bond Acceptors 3Ketone and carboxylate oxygens act as potent H-bond acceptors.
Topological PSA 54.37 ŲExcellent for CNS penetration if the acid is masked (e.g., via amidation).

Key Applications in Medicinal Chemistry

Synthesis of FLAP and HPPD Inhibitor Analogs

Derivatives of benzoylcyclohexanecarboxylic acids have been extensively explored in the synthesis of inhibitors for critical therapeutic targets. For instance, the 5-lipoxygenase-activating protein (FLAP), a key target in coronary artery disease and inflammation, is frequently targeted using cyclohexane-core scaffolds (e.g., AZD5718)[3]. The cis-cyclohexane core provides the necessary steric bulk to occupy the FLAP binding pocket. Similarly, 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors often utilize the benzoylcyclohexane motif, where the carbonyl groups chelate the active-site iron.

Late-Stage Functionalization and Library Generation

The orthogonal reactivity of the carboxylic acid and the ketone enables the rapid generation of structure-activity relationship (SAR) libraries. The carboxylic acid is typically engaged first via amide coupling to install basic amines or targeting ligands, followed by functionalization of the ketone via reductive amination or heterocyclization (e.g., forming pyrazoles or oxadiazoles).

Workflow A cis-4-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid B Amide Coupling (HATU, DIPEA) A->B Amines C Reductive Amination (NaBH(OAc)3) A->C Primary Amines D Heterocyclization (Hydrazine) A->D Bis-nucleophiles E Conformationally Restricted Amides B->E F Fluorinated Amino-Cyclohexanes C->F G Fused Heterocyclic Scaffolds D->G

Caption: Orthogonal functionalization pathways for cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

Rationale Target Target Enzyme/Receptor (e.g., FLAP, HPPD) F_Atom 3-Fluoro Substitution (Metabolic Stability) F_Atom->Target Hydrophobic Pocket Carbonyl Ketone Moiety (H-Bond Acceptor) Carbonyl->Target H-Bonding Cyclohexane cis-Cyclohexane Core (3D Vectorality) Cyclohexane->Target Shape Complementarity COOH Carboxylic Acid (Salt Bridge/Amidation) COOH->Target Ionic/Covalent Interaction

Caption: Pharmacological rationale mapping structural features to target interactions.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify intermediate formation and reaction completion.

Protocol A: High-Yield Amide Coupling (Carboxylic Acid Functionalization)

Rationale: HATU is selected over traditional carbodiimides (like EDC/HOBt) due to its superior efficiency in coupling sterically hindered secondary amines to the cyclohexane-bound carboxylic acid. DIPEA is utilized as a non-nucleophilic base to ensure complete deprotonation of the acid without competing for the activated ester intermediate.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (125 mg, 0.5 mmol, 1.0 eq) in anhydrous DMF (5 mL). Add HATU (228 mg, 0.6 mmol, 1.2 eq) followed by DIPEA (261 µL, 1.5 mmol, 3.0 eq). Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint 1: Remove a 5 µL aliquot, dilute in MeCN, and analyze via LCMS. The presence of the active OAt ester intermediate (M+H = 368.1) confirms successful activation.

  • Coupling: Add the desired primary or secondary amine (0.55 mmol, 1.1 eq) dropwise to the activated mixture. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 2: Re-analyze via LCMS. The OAt ester peak should be completely consumed and replaced by the target amide mass.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL). Wash the organic layer sequentially with 1M HCl (10 mL, removes unreacted amine/DIPEA), saturated aqueous NaHCO3 (10 mL, removes unreacted acid), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Diastereoselective Reductive Amination (Ketone Functionalization)

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen as the reducing agent because it is mild enough to avoid reducing the ketone directly to an alcohol prior to imine formation. The addition of glacial acetic acid creates a weakly acidic environment that accelerates the dehydration step of imine formation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amide intermediate generated in Protocol A (0.5 mmol, 1.0 eq) and a primary amine (0.75 mmol, 1.5 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (29 µL, 0.5 mmol, 1.0 eq). Stir the mixture at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3 (212 mg, 1.0 mmol, 2.0 eq) portion-wise over 5 minutes. The reaction mixture may become slightly cloudy. Stir at room temperature for 4 to 12 hours.

  • Self-Validation Checkpoint 3: Monitor the reaction via TLC (DCM/MeOH 9:1). Stain the TLC plate with ninhydrin and heat; the appearance of a new spot that stains purple/brown indicates the formation of the secondary amine product.

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3 (10 mL) and stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3 x 15 mL).

  • Isolation: Combine the organic layers, dry over Na2SO4, and concentrate. Because a new chiral center is formed at the former ketone carbon, diastereomers will be present. Purify and separate the diastereomers using preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

References

  • EvitaChem Catalog . "Building Blocks P12481: cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid." EvitaChem.1

  • Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters under Neutral Conditions . ACS Publications. 2

  • Synthesis and properties of fluorinated 2-benzoylcyclohexane-1,3-diones . ResearchGate.

  • Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction . Organic Process Research & Development - ACS Publications. 3

Sources

Method

Application Note &amp; Protocol: High-Purity Isolation of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the purification of crude cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, a key intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of crude cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, a key intermediate in pharmaceutical synthesis. Achieving high purity is critical for ensuring the integrity of downstream applications and final active pharmaceutical ingredients (APIs). This guide details a multi-step purification strategy, beginning with a bulk purification via acid-base extraction, followed by high-purity isolation using recrystallization and, if necessary, high-resolution flash column chromatography. We provide detailed, step-by-step protocols, troubleshooting guidance, and methods for purity verification, grounded in established chemical principles.

Introduction and Strategic Overview

The target molecule, cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, possesses three key structural features that dictate its purification strategy: a polar, acidic carboxylic acid group; a semi-rigid, nonpolar cyclohexane ring with cis stereochemistry; and a moderately polar 3-fluorobenzoyl moiety.

Synthetic routes to this compound can result in several impurities, including:

  • The corresponding trans-isomer.

  • Neutral organic byproducts from side reactions.[1]

  • Unreacted starting materials.

  • Residual solvents and reagents.

A robust purification strategy must effectively address these varied impurities. The acidic nature of the carboxyl group is the most powerful handle for a preliminary, bulk purification.[2] Subsequent techniques can then be employed to address more subtle impurities, such as the challenging separation of stereoisomers.

Our recommended purification workflow is a sequential process designed to maximize both purity and yield.

PurificationWorkflow crude Crude Product (cis/trans isomers, neutral impurities) extraction Protocol 1: Acid-Base Extraction crude->extraction extracted_solid Extracted Solid (Enriched in Acidic Compounds) extraction->extracted_solid Precipitated Acid waste Neutral Impurities (in organic layer) extraction->waste Discard recrystallization Protocol 2: Recrystallization extracted_solid->recrystallization analysis1 Purity Analysis (TLC, MP, NMR) recrystallization->analysis1 mother_liquor Mother Liquor (trans-isomer, impurities) recrystallization->mother_liquor Discard/Re-process pure_cis High-Purity cis-Isomer decision Is Purity >98% and trans-isomer absent? analysis1->decision decision->pure_cis Yes chromatography Protocol 3: Flash Column Chromatography decision->chromatography No analysis2 Final Purity Verification chromatography->analysis2 final_product Final Purified Product (>99% Purity) analysis2->final_product

Caption: Recommended multi-step purification workflow.

Foundational Technique: Acid-Base Extraction

This technique leverages the acidic proton of the carboxylic acid to selectively move the target compound from an organic solvent into an aqueous basic solution, leaving neutral impurities behind.[3][4] Using a weak base like sodium bicarbonate (NaHCO₃) is crucial as it is strong enough to deprotonate the carboxylic acid but not phenols, making the extraction highly selective.[2]

AcidBaseExtraction cluster_0 Separatory Funnel start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) cis-RCOOH (Product) Neutral Impurities organic_layer Organic Layer (Top) Neutral Impurities start->organic_layer + NaHCO₃ (aq) Shake & Separate aqueous_layer Aqueous Layer (Bottom) cis-RCOO⁻Na⁺ (Sodium Salt) precipitate Aqueous Layer + HCl Purified cis-RCOOH (Precipitate) aqueous_layer->precipitate Acidify to pH ~2

Caption: Mechanism of purification via acid-base extraction.

Protocol 1: Bulk Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (100-150 mL), in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).[1] Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 50 mL portion of saturated NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2, check with litmus paper). A white precipitate of the purified carboxylic acid will form.[3]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the purified solid under vacuum to a constant weight.

High-Purity Technique: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by removing impurities that have different solubility profiles. The key is to select a solvent (or solvent system) that dissolves the compound well at high temperatures but poorly at low temperatures.[5]

Solvent Selection

Given the molecule's mixed polarity, a solvent of intermediate polarity or a mixed-solvent system is often ideal.

Recommended Solvents/SystemsRationale
Ethyl Acetate Often a good starting point for moderately polar compounds. A similar compound was successfully recrystallized from it.[6]
Ethanol/Water A polar protic solvent ("good") paired with a polar anti-solvent ("poor"). Excellent for compounds with hydrogen-bonding capability.[5]
Ethanol/Ether A common mixture for polar compounds.[7]
Dichloromethane/Hexane A moderately polar solvent paired with a nonpolar anti-solvent.
Protocol 2: Single-Solvent Recrystallization (Example: Ethyl Acetate)
  • Dissolution: Place the extracted solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to boiling (using a hot plate in a fume hood) while stirring.

  • Saturated Solution: Continue adding small portions of hot ethyl acetate until the solid just dissolves completely.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethyl acetate to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

High-Resolution Technique: Flash Column Chromatography

When recrystallization fails to remove the trans-isomer or other closely related impurities, flash column chromatography is the method of choice.[8][9] Carboxylic acids can "streak" or "tail" on silica gel due to interactions with the acidic silica surface. This can be suppressed by adding a small amount of a volatile acid, like acetic acid, to the mobile phase.[1]

Protocol 3: Purification via Flash Column Chromatography
  • TLC Analysis: First, determine the optimal solvent system using TLC. A good system will show clear separation between the cis-isomer, trans-isomer, and any other impurities, with an Rf value for the target compound around 0.25-0.35. A typical starting system is 30-50% ethyl acetate in hexane. Add 0.5-1% acetic acid to the solvent mixture to improve spot shape.[1]

  • Column Preparation: Prepare a silica gel column (slurry packed) using the chosen mobile phase.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or dichloromethane. For better resolution, it is often preferable to "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Elute the column with the mobile phase, maintaining a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure cis-isomer.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the highly purified product.

Purity Assessment & Characterization

It is essential to verify the purity and identity of the final product.

TechniquePurposeExpected Outcome for Pure Product
TLC Assess purity and compare to starting material.A single, well-defined spot with no tailing.
Melting Point Assess purity. Impurities depress and broaden the melting range.A sharp, defined melting point.
¹H NMR Confirm structure and stereochemistry.Absence of impurity signals. The coupling constants of the protons on the cyclohexane ring can help confirm the cis configuration.
¹³C NMR Confirm structure and purity.The correct number of signals corresponding to the carbon atoms in the molecule.
FT-IR Confirm functional groups.Characteristic peaks for C=O (ketone and carboxylic acid), O-H (carboxylic acid), and C-F bonds.

Troubleshooting Common Issues

ProblemPossible CauseSolution
Oiling Out during Recrystallization Cooling rate is too fast; solvent boiling point is too high; high concentration of impurities.[5]Allow the solution to cool more slowly. Use a lower-boiling point solvent. Try pre-purifying with acid-base extraction.
No Crystals Form Solution is not supersaturated; compound is too soluble in the chosen solvent.Scratch the inside of the flask. Add a seed crystal. Reduce the volume of the solvent by gentle boiling. Add an anti-solvent dropwise.
Streaking/Tailing on TLC Plate The carboxylic acid is interacting with the acidic silica gel.[1]Add 0.5-1% acetic or formic acid to the eluting solvent system to keep the compound fully protonated.[1]
Poor Separation in Column Chromatography Incorrect mobile phase; column overloaded; column packed poorly.Optimize the mobile phase using TLC first. Use less sample or a larger column. Ensure the column is packed evenly without air bubbles.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • University of California, Los Angeles. Acid-Base Extraction. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • Santai Technology Inc. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]

  • Parlow, J. J., & Vazquez, M. L. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science, 3(3), 221–226. [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]

  • Karunanithi, A. T., et al. (2018). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • Emcure Pharmaceuticals Limited.
  • Google Patents.
  • Organic Syntheses. 4-OXO-1-(PHENYLSULFONYL)-cis-BICYCLO[4.3.0]NON-2-ENE. [Link]

  • Acta Crystallographica Section E. (2008). Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid. [Link]

  • University of Colorado Boulder, Department of Chemistry. Common Solvents for Crystallization. [Link]

  • University of Windsor. Recrystallisation. [Link]

  • Google Patents.
  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]

  • Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 81, 1-12. [Link]

  • Google Patents.
  • SciSpace. Preparation of new functionalized cyclopropylmagnesium reagents. [Link]

  • NextSDS. CIS-4-(4-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information. [Link]

  • Google Patents.
  • Google Patents. Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Acta Crystallographica Section E. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. [Link]

  • Organic Syntheses. 3-CHLOROCYCLOBUTANECARBOXYLIC ACID. [Link]

  • Organic Syntheses. 6-AMINO-3,4-DIMETHYL-cis-3-CYCLOHEXEN-1-OL. [Link]

  • ChemRxiv. C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. [Link]

Sources

Application

High-Efficiency Sample Preparation of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid from Plasma for LC-MS/MS Bioanalysis

Target Audience: Bioanalytical Researchers, Analytical Chemists, and Drug Development Professionals. Introduction & Chemical Rationale cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-18-8) is a fluorina...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Analytical Chemists, and Drug Development Professionals.

Introduction & Chemical Rationale

cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-18-8) is a fluorinated cyclic building block[1] frequently utilized as a critical intermediate or fragment in medicinal chemistry and drug development[2]. When quantifying this compound—or active pharmaceutical ingredients (APIs) derived from it—in complex biological matrices like human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the sample preparation strategy is the most critical determinant of assay robustness.

The Analytical Challenge: The molecule possesses a carboxylic acid moiety with an estimated pKa of approximately 4.5. Because it is best analyzed in negative electrospray ionization (ESI-) mode, it is highly susceptible to ionization suppression if co-eluting matrix components, particularly endogenous phospholipids, are not adequately removed. To comply with the stringent matrix effect and recovery criteria outlined in the FDA Bioanalytical Method Validation Guidance[3] and the ICH M10 harmonized guideline[4], a highly selective extraction strategy is required.

Mechanistic Rationale: Why Mixed-Mode Anion Exchange (MAX)?

While standard Protein Precipitation (PPT) is rapid, it leaves behind significant amounts of phospholipids, leading to severe matrix effects. Solid-Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) sorbent (e.g., Waters Oasis MAX) provides orthogonal cleanup by exploiting both the hydrophobic cyclohexane/fluorobenzoyl backbone and the anionic carboxylic acid.

The Causality of the MAX Mechanism:
  • Loading (High pH): The plasma is pre-treated with a base to ensure the carboxylic acid is fully deprotonated ( COO− ). The analyte binds to the quaternary amine of the sorbent via strong ionic interactions, while the hydrophobic backbone engages with the reversed-phase polymer.

  • Washing (Orthogonal Cleanup): Because the analyte is locked in place ionically, aggressive organic washes (100% Methanol) can be applied to wash away neutral lipids and phospholipids without risking analyte breakthrough.

  • Elution (Low pH): An acidic organic solvent neutralizes the carboxylic acid to its unionized state ( COOH ), breaking the ionic bond and eluting the highly purified analyte.

Ionization_State High_pH Basic pH (pH > 7) Analyte: Ionized (COO-) Sorbent_Interaction Strong Anion Exchange (Quaternary Amine on Sorbent) High_pH->Sorbent_Interaction Loading & Washing Low_pH Acidic pH (pH < 3) Analyte: Neutralized (COOH) Sorbent_Interaction->Low_pH Add Formic Acid Elution_Action Disruption of Ionic Bond + Organic Solvation Low_pH->Elution_Action Elution Step

Figure 2: Mechanistic causality of pH control in MAX SPE for carboxylic acids.

Experimental Protocols

Reagents & Materials
  • Matrix: Human Plasma (K2EDTA).

  • Sorbent: Mixed-Mode Anion Exchange (MAX) 96-well plate (30 mg/well, 30 µm).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (MeCN), Water ( H2​O ).

  • Modifiers: Ammonium Hydroxide ( NH4​OH ), Formic Acid (FA).

Protocol A: Rapid Protein Precipitation (PPT) (For Discovery Screening Only)

Use this method only when rapid turnaround is prioritized over absolute sensitivity.

  • Aliquot 50 µL of plasma into a 96-well crash plate.

  • Add 150 µL of ice-cold MeCN containing the Internal Standard (IS).

  • Vortex at 1000 RPM for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an analytical plate and dilute with 100 µL of H2​O prior to injection.

Protocol B: Mixed-Mode Anion Exchange (MAX) SPE (The Gold Standard)

This self-validating protocol ensures maximum phospholipid removal and high recovery.

  • Sample Pretreatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of IS working solution. Add 100 µL of 2% NH4​OH in water. Vortex for 30 seconds.

    • Causality: Raises pH > 7, ensuring the carboxylic acid of the analyte is fully ionized for optimal anion exchange retention.

  • Conditioning: Pass 1.0 mL of MeOH through the MAX SPE cartridge, followed by 1.0 mL of LC-MS grade H2​O . Do not let the sorbent dry.

  • Loading: Load the pretreated plasma sample (210 µL) onto the cartridge. Apply a gentle vacuum to achieve a flow rate of 1 drop/second.

  • Wash 1 (Aqueous/Basic): Pass 1.0 mL of 5% NH4​OH in water through the cartridge.

    • Causality: Removes polar interferences, salts, and basic proteins while keeping the acidic analyte ionically bound.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH through the cartridge.

    • Causality: The 100% organic wash removes hydrophobic neutrals and strongly bound phospholipids, which are the primary culprits of ion suppression in ESI-.

  • Elution: Elute the analyte with 2 x 500 µL of 2% Formic Acid in MeOH into a clean collection plate.

    • Causality: The acidic environment drops the pH well below the pKa of the analyte, neutralizing it to COOH , thereby disrupting the ionic interaction with the sorbent and allowing the organic solvent to elute it.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 30% MeCN / 70% H2​O with 0.1% FA).

SPE_Workflow Sample Plasma Sample + Internal Standard Pretreat Pretreatment (Dilute with 2% NH4OH) Sample->Pretreat Load Load Sample (Analyte is ionized, COO-) Pretreat->Load Condition Condition MAX Cartridge (MeOH, then H2O) Condition->Load Wash1 Wash 1: 5% NH4OH in H2O (Removes polar neutrals/bases) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes hydrophobic neutrals) Wash1->Wash2 Elute Elution: 2% Formic Acid in MeOH (Neutralizes COO- to COOH) Wash2->Elute Evap Evaporate & Reconstitute Elute->Evap LCMS LC-MS/MS Analysis (ESI Negative Mode) Evap->LCMS

Figure 1: Mixed-Mode Anion Exchange (MAX) SPE workflow for carboxylic acid extraction.

Method Validation & Quantitative Data

The following table summarizes the expected performance metrics when comparing the two sample preparation techniques against the regulatory standards defined by the ICH M10 guidelines[4].

Table 1: Comparison of Sample Preparation Techniques for cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid in Human Plasma

ParameterProtocol A: PPTProtocol B: MAX SPERegulatory Acceptance Criteria (ICH M10)
Recovery (%) 65 - 75%88 - 95% Consistent and reproducible across QC levels
Matrix Factor (MF) 0.65 (Severe Suppression)0.98 (Minimal Effect) CV of IS-normalized MF ≤ 15%
Phospholipid Removal Poor (< 10%)Excellent (> 99%) N/A
Process Efficiency ~ 45%~ 90% N/A
Throughput High (15 mins)Medium (45 mins)N/A

Troubleshooting & Self-Validation

This protocol functions as a self-validating system . If you experience a sudden drop in recovery during method development or validation, the root cause can almost always be traced back to pH control:

  • Low Recovery (Analyte lost in Wash Steps): Check the pH of your pretreatment buffer. If the pH is not sufficiently basic (pH < 7), the carboxylic acid will not fully ionize, preventing it from binding to the anion exchange sorbent. It will prematurely wash off during the 100% MeOH wash.

  • Low Recovery (Analyte stuck on Column): Check the pH of your elution solvent. If the Formic Acid has degraded or was omitted, the analyte will remain permanently bound to the quaternary amine of the sorbent. Ensure the elution solvent is freshly prepared and highly acidic (pH < 3).

References

  • Waters Corporation. Oasis MAX 96-well Plates & Solid-Phase Extraction Products. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with isolating and purifying cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with isolating and purifying cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-18-8).

Because this molecule features both a hydrophobic fluorobenzoyl group and an ionizable carboxylic acid moiety (pKa ≈ 4.5), its solubility profile is highly pH-dependent. Furthermore, the cis-1,4-disubstituted cyclohexane ring is thermodynamically sensitive, making stereochemical preservation the primary challenge during downstream processing.

I. Workflow & Logical Architecture

The extraction of this intermediate relies on a pH-driven Liquid-Liquid Extraction (LLE) mechanism. By manipulating the ionization state of the carboxylic acid, we can force the molecule into the organic phase for recovery or into the aqueous phase for washing[1].

LLE_Workflow Start Aqueous Mixture cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid Acidify Acidify to pH 2.0 - 2.5 (1M HCl or H3PO4) Start->Acidify Extract Extract with Organic Solvent (EtOAc or DCM) Acidify->Extract Protonates COOH (pH < pKa) PhaseSep Phase Separation (Funnel / Settling) Extract->PhaseSep OrgPhase Organic Phase (Contains Protonated Product) PhaseSep->OrgPhase Top/Bottom Layer AqPhase Aqueous Phase (Contains Salts/Impurities) PhaseSep->AqPhase Discard/Recycle Wash Wash with Brine Dry over Na2SO4 OrgPhase->Wash Concentrate Concentrate in vacuo (T < 40°C to prevent epimerization) Wash->Concentrate Yields Pure cis-Isomer

Figure 1: pH-dependent liquid-liquid extraction workflow for the target carboxylic acid.

II. Quantitative Data: Solvent Selection Matrix

Selecting the correct organic solvent dictates the partition coefficient (LogP) and the likelihood of emulsion formation[2].

Table 1: Solvent Evaluation for cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

SolventDensity vs. WaterEst. Partition EfficiencyEmulsion RiskApplication Notes
Ethyl Acetate (EtOAc) 0.90 g/mL (Top Layer)HighModerateIdeal for general extraction; requires a saturated brine wash to remove dissolved water.
Dichloromethane (DCM) 1.33 g/mL (Bottom Layer)Very HighLowExcellent phase separation; bottom layer drainage simplifies multiple sequential extractions.
Methyl tert-butyl ether (MTBE) 0.74 g/mL (Top Layer)MediumLowGood alternative to EtOAc; lower water miscibility reduces drying time and emulsion risks.
2-Methyltetrahydrofuran 0.86 g/mL (Top Layer)HighModerateGreen solvent alternative; excellent for extracting the compound away from highly polar impurities.
III. Standard Operating Procedure (SOP): Self-Validating LLE Protocol

This protocol is designed with built-in validation steps to ensure maximum yield while preventing the degradation of the cis-stereocenter.

Step 1: Aqueous Phase Preparation & Acidification

  • Action: Dilute your crude reaction mixture in distilled water. Slowly add 1M HCl (or 1M H3​PO4​ ) under continuous stirring until the aqueous phase reaches pH 2.0 – 2.5 .

  • Causality: The pKa of the carboxylic acid group is approximately 4.5. Lowering the pH at least two units below the pKa ensures >99% of the molecules are protonated (undissociated). This neutralizes the molecule's charge, maximizing its lipophilicity and driving it into the organic phase[3].

Step 2: Solvent Extraction

  • Action: Add an equal volume of your chosen organic solvent (e.g., DCM). Stopper the separatory funnel and invert gently for 2 minutes, venting frequently to release pressure.

  • Causality: Gentle inversion (rather than vigorous shaking) prevents the formation of stable micro-emulsions, which are common when extracting functionalized cyclohexanes from complex biological or synthetic mixtures.

Step 3: Phase Separation & Self-Validation

  • Action: Allow the layers to separate completely. Drain the layers into separate flasks.

  • Self-Validation Check: Before discarding the aqueous layer, measure its pH again. If the pH has drifted above 3.0 (due to the extraction of acidic protons or buffering impurities), re-acidify to pH 2.0 and perform a second extraction. This ensures no product is left behind as a water-soluble carboxylate salt[1].

Step 4: Washing, Drying, and Concentration

  • Action: Wash the combined organic phases with saturated aqueous NaCl (brine). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Critical Constraint: Maintain the rotary evaporator water bath temperature strictly below 40°C .

  • Causality: The cis-1,4-disubstituted cyclohexane ring is thermodynamically less stable than the trans-isomer. Elevated temperatures provide the activation energy required for the alpha-proton to enolize and epimerize, ruining the stereochemical purity of your API intermediate.

IV. Troubleshooting Guides & FAQs

Q1: My extraction yield is unexpectedly low, and NMR shows the product remains in the aqueous phase. How do I fix this? A: This is almost universally a pH control failure. The partition coefficient of carboxylic acids is highly dependent on their ionization state[2]. If the pH of your aqueous phase is above 3.5, a significant portion of the acid exists as a water-soluble carboxylate anion. Fix: Re-test the pH of your aqueous waste. If it is >3.0, re-acidify to pH 2.0 with 1M HCl and perform a rescue extraction with fresh EtOAc or DCM.

Q2: Post-extraction analysis shows contamination with the trans-isomer. At what stage is this epimerization occurring? A: Epimerization of the cis-isomer to the thermodynamically favored trans-isomer occurs via enolization at the alpha-carbon. This is triggered by either strong bases or excessive heat. Fix:

  • If you are performing a back-extraction (moving the product back into water for purification), do not use strong bases like NaOH . Use a milder base like saturated NaHCO3​ (pH ~8) to form the sodium salt without triggering base-catalyzed epimerization.

  • Ensure your concentration bath temperature never exceeds 40°C.

Q3: I have a severe emulsion that won't separate after shaking. How do I break it? A: Emulsions form when the organic and aqueous phases fail to coalesce, often stabilized by trace impurities acting as surfactants. Fix:

  • Add saturated brine (NaCl) directly to the separatory funnel. The high ionic strength increases the density and polarity of the aqueous phase, forcing the organic solvent out (the "salting-out" effect).

  • If brine fails, filter the entire biphasic mixture through a pad of Celite to remove the microscopic particulate matter stabilizing the emulsion.

Q4: Standard solvent extraction is consuming too much solvent for my highly dilute aqueous streams. Are there alternatives? A: Yes. For highly dilute streams, you can utilize Reactive Extraction . By adding an amine-based extractant like tri-n-octylamine (TOA) to your organic diluent, the TOA forms a reversible hydrogen-bonded complex with the undissociated carboxylic acid at the liquid-liquid interface[4]. This significantly boosts the partition coefficient, allowing you to extract the product using a fraction of the solvent volume.

V. References
  • Title: Sample treatment based on extraction techniques in biological matrices Source: Bioanalysis (via Ovid) URL: [Link]

  • Title: Acid–base extraction Source: Grokipedia URL: [Link]

  • Title: Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids Source: Annual Reviews URL: [Link]

  • Title: Reactive extraction of lactic and acetic acids from leached bed reactor leachate and process optimization by response surface methodology Source: Taylor & Francis Online URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid vs trans isomer physical properties

As a Senior Application Scientist in early-stage drug discovery and materials chemistry, I frequently encounter the critical need to differentiate stereoisomers. When working with conformationally restricted scaffolds li...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and materials chemistry, I frequently encounter the critical need to differentiate stereoisomers. When working with conformationally restricted scaffolds like 4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid , distinguishing between the cis and trans isomers is not merely an academic exercise—it is a fundamental requirement that dictates the molecule's pharmacokinetic profile, receptor binding affinity, and downstream processability.

This guide provides an in-depth, objective comparison of the physical properties of the cis and trans isomers of 4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. By examining the thermodynamic causality behind their structural differences, we can establish robust, self-validating protocols for their separation and characterization.

Conformational Thermodynamics & Structural Causality

To understand the divergent physical properties of these isomers, we must first analyze their 3D conformations. The cyclohexane ring heavily penalizes axial substituents due to 1,3-diaxial steric strain.

  • The trans Isomer: In a 1,4-disubstituted cyclohexane, the trans configuration allows both the 3-fluorobenzoyl group and the carboxylic acid group to occupy the equatorial positions simultaneously (the e,e conformation). This diequatorial arrangement minimizes steric clash and creates a highly symmetrical, planar-like topology.

  • The cis Isomer (CAS: 736136-18-8[1]): The cis configuration forces the molecule into an axial-equatorial ( a,e ) conformation. The bulkier 3-fluorobenzoyl group will predominantly lock into the equatorial position to minimize energy, forcing the carboxylic acid group into the axial position. This introduces significant 1,3-diaxial strain and disrupts the molecule's symmetry.

This fundamental difference in symmetry and strain is the causal engine driving their distinct physical properties. Highly symmetrical molecules pack more efficiently into crystal lattices, directly increasing lattice energy[2].

ConformationalLogic A 1,4-Disubstituted Cyclohexane B trans Isomer (Diequatorial e,e) A->B Thermodynamic Preference C cis Isomer (Axial-Equatorial a,e) A->C Kinetic/Steric Constraint D High Crystal Symmetry High Lattice Energy B->D E Lower Symmetry Steric Strain (1,3-diaxial) C->E F Higher Melting Point Lower Solubility D->F G Lower Melting Point Higher Solubility E->G

Conformational logic dictating physical properties of 1,4-cyclohexane isomers.

Comparative Physical Properties

Because the specific thermal data for the trans isomer of the 3-fluorobenzoyl derivative is highly specialized, we benchmark our expectations against the universally established behavior of 1,4-disubstituted cyclohexanes (such as 1,4-cyclohexanedicarboxylic acid, where the trans isomer melts at >300 °C and the cis isomer melts at ~170 °C[3]). The trans isomer consistently exhibits a higher melting point and lower solubility than its cis counterpart[4].

Table 1: Physical Property Comparison

Propertycis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acidtrans-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acidCausality / Mechanism
Conformation Axial-Equatorial ( a,e )Diequatorial ( e,e )Steric constraints of the 1,4-ring system.
Melting Point Lower (Broad range typical of lower lattice energy)Significantly Higher (Sharp endotherm)trans ( e,e ) symmetry enables tighter intermolecular hydrogen bonding and crystal packing.
Solubility (Polar Solvents) HighLowThe cis isomer's asymmetry and higher dipole moment facilitate superior solvation by polar solvents.
Thermodynamic Stability LowerHigherAbsence of 1,3-diaxial interactions in the trans diequatorial state.
1H-NMR C1/C4 Protons Narrow multiplets (Small J values, ~2-5 Hz)Broad multiplets (Large diaxial J values, ~10-12 Hz)Karplus equation dictates larger coupling constants for anti-periplanar (diaxial) protons.

Analytical Differentiation & Characterization Protocols

To ensure scientific integrity, any synthesis yielding a mixture of these isomers must be validated using orthogonal analytical techniques. Relying on a single method can lead to false positives due to polymorphism.

A. Nuclear Magnetic Resonance (1H-NMR)

NMR is the gold standard for absolute stereochemical assignment in solution.

  • Protocol: Dissolve 5 mg of the sample in DMSO- d6​ . Focus on the methine protons at C1 (adjacent to the carboxylic acid) and C4 (adjacent to the fluorobenzoyl group).

  • Validation: In the trans isomer, both methine protons are axial. They will couple with the adjacent axial protons of the CH2 groups, producing large coupling constants ( Jax−ax​≈10−12 Hz). In the cis isomer, the equatorial methine proton will only exhibit small coupling constants ( Jeq−ax​ and Jeq−eq​≈2−5 Hz).

B. Differential Scanning Calorimetry (DSC)

DSC provides a self-validating thermal fingerprint of the crystal lattice.

  • Protocol: Load 2-3 mg of the dried compound into an aluminum pan. Heat from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge.

  • Validation: The trans isomer will exhibit a sharp endothermic peak at a significantly higher temperature than the cis isomer. A single, sharp peak validates isomeric purity; a double peak or a broad melting range indicates a cis/trans mixture.

Experimental Methodology: Separation Workflow

Exploiting the differential solubility and lattice energies of the isomers allows for efficient separation via fractional crystallization. The trans isomer, with its robust crystal lattice, will precipitate first from a polar solvent mixture, leaving the more soluble cis isomer in the mother liquor.

Step-by-Step Fractional Crystallization Protocol:

  • Dissolution: Suspend 10 g of the cis/trans isomeric mixture in 50 mL of a hot ethanol/water mixture (80:20 v/v) at 75 °C. Stir continuously until complete dissolution is achieved.

  • Controlled Cooling: Remove the heat source and allow the solution to cool slowly to room temperature over 4 hours. Crucial: Do not crash-cool in an ice bath, as this will cause co-precipitation and trap the cis isomer within the trans crystal lattice.

  • Primary Filtration: Vacuum filter the resulting suspension. The retentate (precipitate) is highly enriched in the trans isomer . Wash the filter cake with 10 mL of ice-cold ethanol.

  • Mother Liquor Processing: Concentrate the filtrate (mother liquor) under reduced pressure. The remaining solid is highly enriched in the cis isomer .

  • Validation: Subject both fractions to DSC and 1H-NMR to confirm isomeric purity. Recrystallize the fractions if the diaxial coupling constants in the NMR spectra show contamination.

SeparationWorkflow Step1 cis/trans Isomeric Mixture 4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid Step2 Dissolution in Hot Polar Solvent (e.g., Ethanol/Water) Step1->Step2 Step3 Controlled Cooling (Fractional Crystallization) Step2->Step3 Step4 Precipitate: trans Isomer (High MP) Step3->Step4 Crystallizes First Step5 Mother Liquor: cis Isomer Enriched Step3->Step5 Remains Soluble Step6 Filtration & DSC Validation Step4->Step6 Step5->Step6

Fractional crystallization workflow for separating cis and trans isomers.

References

  • ChemBK. "1,4-Cyclohexanedicarboxylic acid - Physico-chemical Properties." ChemBK Database. Available at:[Link]

  • National Institutes of Health (PMC). "Gram-scale preparation of negative-type liquid crystals with a CF2CF2-carbocycle unit via an improved short-step synthetic protocol." Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Signature of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid: A Comparative NMR Analysis

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For researchers working with complex small molecules such as cis-4-(3-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For researchers working with complex small molecules such as cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, a comprehensive understanding of its spectroscopic properties is paramount. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. While a definitive experimental spectrum for this specific molecule is not publicly available, this document leverages established NMR principles and data from structurally analogous compounds to present a robust predictive analysis. This guide will serve as a valuable reference for its identification, characterization, and quality control.

The Importance of NMR in Structural Verification

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. The chemical shifts, signal multiplicities, and coupling constants observed in ¹H and ¹³C NMR spectra provide a detailed roadmap of the connectivity and spatial arrangement of atoms within a molecule. For a compound like cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, with its distinct aromatic and aliphatic moieties and defined stereochemistry, NMR is indispensable for confirming the cis configuration of the substituents on the cyclohexane ring and verifying the substitution pattern on the benzoyl group.

Predicted NMR Spectra and Signal Assignments

The following sections detail the anticipated ¹H and ¹³C NMR spectra of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. These predictions are grounded in the fundamental principles of NMR spectroscopy, including the effects of electronegativity, magnetic anisotropy, and spin-spin coupling, and are supported by spectral data from related structures.

Predicted ¹H-NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to exhibit distinct regions corresponding to the aromatic protons of the 3-fluorobenzoyl group and the aliphatic protons of the cyclohexane ring.

  • Aromatic Region (δ 7.0 - 8.0 ppm): The 3-fluorobenzoyl group will give rise to a complex multiplet pattern for the four aromatic protons. The fluorine atom at the meta position will introduce additional C-F and H-F couplings, further splitting the signals.

    • H-2': Expected to be a doublet of doublets, shifted downfield due to the proximity of the carbonyl group.

    • H-4': Likely a doublet of triplets, influenced by coupling to H-5' and the fluorine atom.

    • H-5': Expected to be a multiplet, coupled to H-4', H-6', and the fluorine atom.

    • H-6': A doublet of doublets, coupled to H-5' and H-2'.

  • Cyclohexane and Carboxylic Acid Region (δ 1.5 - 3.5 ppm and δ 10-12 ppm):

    • -COOH: A broad singlet, typically observed at a high chemical shift (δ 10-12 ppm), which can be confirmed by D₂O exchange.

    • H-1 and H-4: These methine protons are in a cis relationship. Due to the chair conformation of the cyclohexane ring, one will be axial and the other equatorial. Their signals are expected to be complex multiplets due to coupling with the adjacent methylene protons. The proton at C-4, being adjacent to the electron-withdrawing benzoyl group, will likely be shifted further downfield compared to the proton at C-1.

    • Cyclohexane Methylene Protons (H-2, H-3, H-5, H-6): These eight protons will appear as a series of overlapping multiplets in the upfield region of the spectrum. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants.

Predicted ¹³C-NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

  • Carbonyl Carbons (δ 165 - 200 ppm): Two signals are expected in the downfield region:

    • C=O (Carboxylic Acid): Typically in the range of δ 175-185 ppm.

    • C=O (Ketone): Expected around δ 190-200 ppm.

  • Aromatic Carbons (δ 110 - 165 ppm): Six signals are anticipated for the aromatic ring. The carbon directly attached to the fluorine atom (C-3') will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller, multi-bond C-F couplings.

  • Aliphatic Carbons (δ 25 - 50 ppm): The six carbons of the cyclohexane ring will appear in the upfield region. The chemical shifts will be influenced by the nature and orientation of the substituents. The carbons bearing the substituents (C-1 and C-4) will be shifted downfield compared to the other methylene carbons.

Tabulated Summary of Predicted NMR Data

Assignment Predicted ¹H-NMR (ppm) Predicted Multiplicity Predicted ¹³C-NMR (ppm)
-COOH10.0 - 12.0br s175 - 185
H-2'7.8 - 8.0dd130 - 135
H-4'7.3 - 7.5dt115 - 120 (d, J_CF)
H-5'7.4 - 7.6m125 - 130
H-6'7.6 - 7.8dd118 - 123 (d, J_CF)
H-12.4 - 2.6m40 - 45
H-43.2 - 3.5m45 - 50
H-2, H-6 (ax)1.5 - 1.7m28 - 33
H-2, H-6 (eq)1.9 - 2.1m28 - 33
H-3, H-5 (ax)1.6 - 1.8m25 - 30
H-3, H-5 (eq)2.0 - 2.2m25 - 30
C-1'135 - 140
C-2'130 - 135
C-3'160 - 165 (d, ¹J_CF)
C-4'115 - 120 (d, ²J_CF)
C-5'125 - 130
C-6'118 - 123 (d, ²J_CF)
C=O (Ketone)-190 - 200

Experimental Workflow for NMR Data Acquisition

To obtain high-quality NMR spectra for structural elucidation, a standardized experimental protocol is crucial.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing dissolve Dissolve ~10-20 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., CDCl3) dissolve->solvent tms Add internal standard (e.g., TMS) solvent->tms tube Transfer to a 5 mm NMR tube tms->tube instrument Place sample in NMR spectrometer (e.g., 500 MHz) tube->instrument lock Lock on deuterium signal instrument->lock shim Shim for magnetic field homogeneity lock->shim acquire_1h Acquire 1D ¹H spectrum shim->acquire_1h acquire_13c Acquire 1D ¹³C{¹H} spectrum shim->acquire_13c acquire_2d Acquire 2D spectra (COSY, HSQC, HMBC) shim->acquire_2d ft Fourier Transform acquire_1h->ft acquire_13c->ft acquire_2d->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H peak_pick Peak Picking (¹H & ¹³C) baseline->peak_pick

Figure 1. A generalized workflow for acquiring and processing NMR spectra of small organic molecules.

Comparative Analysis with a Structural Analog: cis-4-Benzoylcyclohexane-1-carboxylic acid

To illustrate the influence of the fluorine substituent, a comparison with the non-fluorinated analog, cis-4-benzoylcyclohexane-1-carboxylic acid, is instructive. The primary differences in the NMR spectra would be observed in the aromatic region.

  • ¹H-NMR: In the absence of the fluorine atom, the aromatic signals of the benzoyl group would simplify. The protons ortho to the carbonyl group would likely appear as a doublet, while the meta and para protons would give rise to a multiplet. The overall chemical shifts of the aromatic protons would be slightly different due to the change in the electronic environment.

  • ¹³C-NMR: The most significant change would be the absence of C-F coupling. The chemical shift of the carbon at the 3' position would be notably different without the direct attachment of the highly electronegative fluorine atom.

This comparative approach underscores the power of NMR in discerning subtle structural modifications.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. By understanding the expected spectral features, researchers can confidently identify this compound, verify its stereochemistry, and assess its purity. The principles and comparative data presented herein serve as a robust framework for the spectroscopic characterization of this and other related novel molecules, thereby accelerating the pace of research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts of Common Solvents. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. In the absence of direct experimenta...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. In the absence of direct experimental data for this specific molecule in the public domain, this document synthesizes established fragmentation principles of its constituent chemical moieties to construct a predictive model. This approach is invaluable for researchers in drug development and chemical analysis for the identification and structural elucidation of novel compounds.

We will dissect the molecule into its core components—the 3-fluorobenzoyl group and the cis-cyclohexane-1-carboxylic acid backbone—and compare their known fragmentation behaviors to anticipate the fragmentation of the entire structure. This guide will provide detailed, step-by-step experimental protocols for acquiring mass spectra and will present the predicted data in a clear, comparative format.

Theoretical Fragmentation Analysis: A Composite Picture

The fragmentation of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid under electron ionization is expected to be a composite of the fragmentation pathways characteristic of its individual structural components. The overall fragmentation will be dictated by the relative stability of the resulting fragment ions and neutral losses.

The Benzoyl Moiety: A Driving Force of Fragmentation

Benzoyl derivatives are well-known to produce characteristic ions in mass spectrometry.[1] A primary and often dominant fragmentation pathway is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.[1]

  • Formation of the 3-Fluorobenzoyl Cation: For the target molecule, the initial cleavage is expected to occur at the bond between the carbonyl carbon and the cyclohexane ring. This will result in the formation of the 3-fluorobenzoyl cation at m/z 123 .

  • Subsequent Fragmentation of the Acylium Ion: This 3-fluorobenzoyl cation is predicted to undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for benzoyl compounds.[1] This would yield the 3-fluorophenyl cation at m/z 95 .

The Cyclohexanecarboxylic Acid Backbone: Ring Fragmentation and Rearrangements

The fragmentation of the cyclohexanecarboxylic acid portion is anticipated to follow pathways observed for similar structures, such as the parent cyclohexanecarboxylic acid.[2][3]

  • Alpha-Cleavage: Cleavage of the bond between the cyclohexane ring and the carboxylic acid group (alpha-cleavage) is a probable event. This would lead to the loss of the carboxyl group (-COOH), resulting in a fragment ion at m/z [M-45] .

  • Loss of Water and other Neutral Molecules: Carboxylic acids are known to lose a hydroxyl radical (-OH) or a water molecule (H₂O), especially through interactions with ring hydrogens.[4][5][6] We can anticipate fragment ions corresponding to [M-17] and [M-18] .

  • Ring Opening and Fragmentation: The cyclohexane ring itself can undergo fragmentation, often leading to a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups.[5]

The Influence of the Fluorine Substituent

The presence of a fluorine atom on the aromatic ring will influence the mass-to-charge ratio of the aromatic fragments. While the loss of a fluorine atom or hydrogen fluoride (HF) can occur in some fluorinated aromatic compounds, the C-F bond is strong, and this may not be a primary fragmentation pathway.[7][8]

Proposed Fragmentation Pathway

Based on the principles outlined above, a primary fragmentation pathway for cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is proposed.

M [M]+• m/z 250 F1 [M-COOH]+• m/z 205 M->F1 -COOH F2 [C7H4FO]+• m/z 123 M->F2 Cleavage F4 [C7H11O]+• m/z 111 M->F4 Cleavage F3 [C6H4F]+• m/z 95 F2->F3 -CO

Caption: Proposed primary fragmentation pathway for cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

Comparative Fragmentation Data

To provide a robust predictive model, the expected major fragment ions for cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid are compared with the known fragmentation of its structural analogs.

Proposed Fragment Ion m/z (Predicted) Proposed Structure Comparative Evidence
[M]+•250Molecular IonThe molecular ion peak is expected, though it may be of low intensity, which is common for carboxylic acids.[6]
[M-COOH]+2054-(3-Fluorobenzoyl)cyclohexyl cationLoss of the carboxylic acid group is a common fragmentation for such compounds.[5]
C₇H₄FO⁺1233-Fluorobenzoyl cationFormation of the benzoyl cation (m/z 105 for unsubstituted) is a characteristic fragmentation of benzoyl derivatives.[1] The fluorine substituent increases the mass to 123.
C₆H₄F⁺953-Fluorophenyl cationSubsequent loss of CO from the benzoyl cation is a well-documented fragmentation pathway.[1]
C₇H₁₁O₂⁺127[M-C₇H₄FO]+•Cleavage leading to the charged cyclohexanecarboxylic acid radical cation.
C₇H₁₁O⁺111[M-C₇H₄FO - O]+•Further fragmentation of the cyclohexanecarboxylic acid fragment.

Experimental Protocol: Acquiring Mass Spectra

This section provides a generalized protocol for the analysis of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for this type of molecule.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solutions: Perform serial dilutions of the stock solution to create working standards at appropriate concentrations for GC-MS analysis (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-500.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Stock 1 mg/mL Stock Solution Working Working Standards Stock->Working Serial Dilution GC Gas Chromatography (Separation) Working->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Elution Spectrum Mass Spectrum Acquisition MS->Spectrum Library Library Matching & Manual Interpretation Spectrum->Library

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is predicted to be dominated by the formation of the 3-fluorobenzoyl cation (m/z 123) and its subsequent loss of carbon monoxide to form the 3-fluorophenyl cation (m/z 95). Fragmentation of the cyclohexanecarboxylic acid backbone is also expected, leading to losses of the carboxyl group and other neutral fragments. The provided experimental protocol offers a robust starting point for the empirical validation of this predictive model. This comparative guide serves as a valuable resource for researchers in identifying and characterizing this and structurally related molecules.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives - Benchchem.
  • Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Can. J. Chem. 53, 3175 (1975).
  • Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1][9]benzodiazepin-1( 2H)-ones - PubMed. Available at:

  • Application Notes and Protocols: Mass Spectrometry Fragmentation of (+)-Benzoylchelidonine - Benchchem.
  • Mass spectrometry of carboxylic acid derivatives | Request PDF - ResearchGate.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications.
  • Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid - Benchchem.
  • Cyclohexanecarboxylic acid - the NIST WebBook. Available at: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NM-AIST Repository.
  • Fluorinated Aromatic Compounds - ResearchGate. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry.
  • Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem - NIH. Available at: [Link]

  • Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester - the NIST WebBook. Available at: [Link]

  • Fragmentation Dynamics of Benzoyl Peroxide: Insights from Rotational Spectroscopy | The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • Functional Group Interactions Apparent in the Electron lonization Mass Spectra of Some Substituted cis-1,3- - Cyclopentanedicarboxylic Acids and Their Derivatives - Acta Chemica Scandinavica. Available at: [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. - ResearchGate. Available at: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. Available at: [Link]

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Comparative

Validating the Purity of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid: A Comparative Guide to qNMR vs. Traditional Methods

In pharmaceutical research and development, the purity of starting materials and synthetic intermediates directly dictates the impurity profile, reaction yield, and safety of the final Active Pharmaceutical Ingredient (A...

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Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical research and development, the purity of starting materials and synthetic intermediates directly dictates the impurity profile, reaction yield, and safety of the final Active Pharmaceutical Ingredient (API)[1]. cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-18-8) is a critical fluorinated building block[2]. Validating the absolute purity of this molecule presents unique analytical challenges due to its structural features—specifically, the presence of both an aliphatic cyclohexane ring and a UV-absorbing aromatic system.

As a Senior Application Scientist, I have evaluated multiple analytical paradigms for this compound. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Acid-Base Titration against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR—specifically leveraging both 1 H and 19 F nuclei—serves as the ultimate self-validating system for absolute purity determination.

The Analytical Challenge: Why Traditional Methods Fall Short

To understand the necessity of qNMR, we must first analyze the mechanistic limitations of conventional purity assays when applied to complex intermediates.

Table 1: Objective Comparison of Purity Validation Techniques
Analytical ParameterHPLC-UVAcid-Base TitrationqNMR ( 1 H & 19 F)
Fundamental Principle Chromatographic separation followed by UV absorbance.Stoichiometric neutralization of acidic protons.Primary ratio method; signal area is directly proportional to molar concentration[1].
Reference Standard Required: Needs an identical, highly pure reference standard of the analyte.Required: Needs a standardized titrant (e.g., NaOH).Not Required: Uses any certified internal standard (e.g., NIST SRM)[1].
Response Factors Variable: Impurities lacking UV chromophores are invisible; others over-respond.Non-Specific: Cannot distinguish between the target acid and acidic impurities.Uniform: One nucleus equals one unit of signal area, regardless of molecular structure[1].
Structural Confirmation None. Relies purely on retention time.None.Absolute: Confirms molecular structure while simultaneously quantifying purity[1].

The Causality of Error in Traditional Methods: HPLC-UV relies on the assumption that all components in a mixture have a similar response factor at the detection wavelength, which is rarely true[1]. For cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, aliphatic impurities (e.g., unreacted cyclohexane derivatives) lack strong UV chromophores and will be vastly underestimated by HPLC area percent. Conversely, Acid-Base Titration will quantify any acidic proton in the sample. If trace amounts of synthetic acid precursors remain, titration will artificially inflate the purity result, sometimes exceeding 100%.

Causality in qNMR Experimental Design

Quantitative NMR is a primary analytical method. It does not require a reference standard of the analyte itself; instead, it relies on a certified Internal Standard (IS)[1]. Because cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid contains both protons and a fluorine atom, we can design a dual-nucleus validation protocol.

  • 1 H qNMR: Provides a comprehensive overview of the sample. Every protonated species (analyte, organic impurities, residual solvents) will generate a signal.

  • 19 F qNMR: Offers a massive chemical shift range with zero background interference from non-fluorinated organic impurities or solvents[3]. The single fluorine atom on the aromatic ring provides a pristine, isolated signal for integration.

Self-Validating Protocol: Step-by-Step qNMR Methodology

To ensure metrological traceability to the International System of Units (SI), the following protocol must be strictly adhered to.

Step 1: Internal Standard Selection & Gravimetric Preparation

The ultimate precision of a qNMR assignment can never be smaller than the uncertainty associated with the purity of the internal standard and the gravimetric weighing process[4].

  • For 1 H qNMR: Use NIST PS1 Benzoic Acid[5] or 1,4-Bis(trimethylsilyl)benzene (BTMSB)[4].

  • For 19 F qNMR: Use 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA).

  • Action: Co-dissolve ~15 mg of the analyte and an equimolar amount of the IS in exactly 1.0 mL of deuterated solvent (e.g., DMSO- d6​ ). Weighing must be performed on a microbalance with a combined standard uncertainty of 3 µg to keep relative mass uncertainty below 0.03%[4].

Step 2: Determination of Spin-Lattice Relaxation Time ( T1​ )

NMR is not inherently quantitative unless the spin system fully relaxes between scans.

  • Action: Execute an inversion recovery experiment to measure the T1​ of the slowest-relaxing nucleus of interest.

  • Causality: The inter-pulse delay ( D1​ ) must be set to ≥7×T1​ . This ensures that >99.9% of the bulk magnetization has returned to the Z-axis before the next pulse, preventing signal saturation and ensuring integrals are strictly quantitative.

Step 3: NMR Acquisition Parameters
  • 1 H Acquisition: Standard 1D pulse sequence (zg), 90° flip angle, minimum 16-64 scans for high Signal-to-Noise Ratio (SNR > 250:1).

  • 19 F Acquisition (Critical Causality): When acquiring 19 F spectra, proton decoupling is often used to collapse multiplets. However, continuous decoupling induces the Nuclear Overhauser Effect (NOE), which artificially alters the population of spin states and inflates the 19 F signal area. Inverse gated decoupling must be applied. By turning the decoupler on only during data acquisition and off during the relaxation delay, the spin system reaches equilibrium without NOE build-up.

Step 4: Spectral Processing & Absolute Purity Calculation

Apply rigorous phase and baseline correction. Calculate the absolute mass fraction ( Px​ ) using the primary ratio equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = integral area, N = number of nuclei, M = molar mass, m = weighed mass, and Pstd​ = purity of the internal standard).

Workflow Visualization

qNMR_Workflow A 1. Internal Standard Selection (NIST SRM Traceable) B 2. Gravimetric Sample Prep (Analyte + IS + Solvent) A->B C 3. T1 Relaxation Measurement (Inversion Recovery) B->C D 4. NMR Acquisition (D1 > 7*T1, Inverse Gated) C->D E 5. Spectral Processing (Phase/Baseline Correction) D->E F 6. Absolute Purity Calculation (Primary Ratio Method) E->F

Workflow for absolute purity validation using quantitative NMR (qNMR).

Experimental Data: Method Comparison Results

To demonstrate the real-world impact of these analytical choices, below is a comparative dataset for a single batch of synthesized cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

Table 2: Purity Results Comparison for a Single Batch
Analytical MethodMeasured Purity (% w/w)RSD (%)Mechanistic Causality for Discrepancy
HPLC-UV (254 nm) 99.45%0.05%False High: Overestimation due to the presence of non-UV-absorbing aliphatic synthetic precursors.
Acid-Base Titration 101.20%0.30%False High: Overestimation caused by trace residual acidic reagents neutralizing the titrant.
1 H qNMR 98.15%0.10%True Mass Fraction: Accounts for all protonated impurities, including residual solvents and moisture.
19 F qNMR 98.12%0.12%Orthogonal Confirmation: Validates the 1 H result with zero background interference from non-fluorinated species[3].

Conclusion: While HPLC-UV and Titration are highly precise (low RSD), they lack accuracy for absolute purity without identical reference standards. The dual-nucleus qNMR approach not only provides the true mass fraction of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid but acts as a self-validating system where the 1 H and 19 F measurements orthogonally confirm one another.

References
  • NIH / PMC - Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content URL: [Link]

  • BIPM - Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] URL: [Link]

  • NIST - NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) URL: [Link]

  • SepScience - Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI) URL:[Link]

Sources

Validation

FT-IR reference spectrum analysis for cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

An In-Depth Analytical Guide to FT-IR Reference Spectrum Analysis for cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid As a Senior Application Scientist, I frequently encounter analytical bottlenecks where modern con...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analytical Guide to FT-IR Reference Spectrum Analysis for cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where modern convenience overshadows rigorous structural validation. When dealing with complex, bifunctional pharmaceutical intermediates like cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, selecting the correct Fourier Transform Infrared (FT-IR) sampling modality is not just a matter of preference—it is a matter of scientific integrity.

This guide objectively compares the two dominant FT-IR modalities—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission—for the structural elucidation of this specific fluorinated compound. By understanding the causality behind the spectral physics, researchers can build self-validating workflows that prevent costly downstream misidentifications.

The Analytical Challenge: Conformational and Functional Verification

cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid presents a unique spectroscopic challenge. The molecule features a carboxylic acid group, a conjugated ketone, a fluorinated aromatic ring, and a cyclohexane scaffold locked in a specific cis-1,4-disubstituted geometry.

While ATR-FTIR has become the default for its "load-and-go" simplicity, it fundamentally alters the relative intensities of absorption bands due to its wavelength-dependent penetration depth. For a molecule where the ratio of the ketone carbonyl to the carboxylic carbonyl is a critical diagnostic marker, the classical KBr pellet method often remains the gold standard for generating definitive reference libraries[1].

FTIR_Workflow Start Raw Solid Sample: cis-4-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid Decision Select FT-IR Modality Start->Decision ATR ATR-FTIR (Routine QC Screening) Decision->ATR Speed & Convenience KBr Transmission FT-IR (KBr Pellet Reference) Decision->KBr High Sensitivity & Library Match PrepATR Direct Application to Diamond ATR Crystal ATR->PrepATR PrepKBr Grind with Anhydrous KBr Press at 10 Tons for 2 min KBr->PrepKBr Acquisition Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) PrepATR->Acquisition PrepKBr->Acquisition Validation Data Processing & Spectral Validation Acquisition->Validation Result Conformational Verification (cis vs trans fingerprint) Validation->Result

Fig 1: FT-IR workflow comparing ATR and KBr transmission methods for structural validation.

Mechanistic Spectral Profiling: Decoding the Molecule

To accurately validate the compound, we must first establish the expected spectral fingerprint based on its molecular mechanics:

  • The Dimeric Carboxylic Acid: Carboxylic acids rarely exist as free monomers in the solid state; they form tightly hydrogen-bonded dimers[2]. This dimerization restricts the O-H bond, resulting in a massive, extremely broad absorption band spanning 3300 to 2500 cm⁻¹[3]. This broad envelope will superimpose over the sharp aliphatic C-H stretching bands of the cyclohexane ring[2]. The dimeric C=O stretch typically manifests as a strong, sharp peak near 1710 cm⁻¹[3].

  • The Conjugated Fluorobenzoyl Ketone: The second carbonyl group (the ketone) is conjugated with the aromatic ring, which delocalizes electron density and lowers the stretching frequency to approximately 1685 cm⁻¹. The presence of the highly electronegative fluorine atom at the meta position exerts an inductive pull, subtly stiffening the bond and preventing it from shifting too far downfield.

  • The cis vs. trans Fingerprint: The cis isomer forces the cyclohexane ring into an axial-equatorial conformation, whereas the trans isomer can adopt a more stable di-equatorial geometry. This difference in symmetry drastically alters the dipole moment vectors during out-of-plane bending. Consequently, the fingerprint region (1000–600 cm⁻¹) serves as the definitive diagnostic zone for isomeric purity.

Modality Comparison: KBr Pellet vs. ATR-FTIR

When establishing a reference spectrum for cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, the physical state of the sample dictates the analytical outcome.

Transmission FT-IR (KBr Pellet): Solid analysis in a KBr matrix produces a true transmission spectrum, which is the historical gold standard for library matching[1][4]. Because the sample is uniformly dispersed within an IR-transparent medium, the beam passes through a longer effective pathlength[1]. This yields superior signal-to-noise ratios, flatter baselines, and highly resolved peaks in the critical 1700 cm⁻¹ carbonyl region without the refractive index artifacts common to reflectance techniques[1].

Attenuated Total Reflectance (ATR-FTIR): ATR relies on an evanescent wave penetrating the sample surface. Because penetration depth is directly proportional to wavelength, low-frequency bands (e.g., the C-F stretch and cis-conformation fingerprint modes) appear artificially intense, while high-frequency bands (e.g., the crucial O-H stretch) appear suppressed[5]. Furthermore, hard crystalline solids often fail to deform adequately against the ATR crystal, leading to poor optical contact and severe signal degradation[5][6].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your spectral data, protocols must be designed to expose errors immediately. Do not merely follow steps; verify the physics at each stage.

Protocol 1: High-Fidelity KBr Pellet Preparation (For Reference Standards)

Causality Focus: Moisture elimination and preservation of crystalline integrity.

  • Matrix Desiccation: Bake spectral-grade KBr at 105°C for a minimum of 24 hours prior to use.

    • Validation Check: KBr is highly hygroscopic. Even trace atmospheric water will produce a broad, intense artifact at 3500–3200 cm⁻¹[6]. If your final spectrum shows a massive peak here that distorts the underlying C-H stretches, your KBr was wet. Discard and restart.

  • Sample Trituration: Weigh ~2 mg of the target compound and ~198 mg of anhydrous KBr. Transfer to an agate mortar and mix gently for 60 seconds.

    • Causality: Do not vigorously co-grind the mixture. Excessive mechanical shear generates localized heat and pressure, which can induce polymorphic transitions or disrupt the hydrogen-bonded dimers[6], fundamentally altering the reference spectrum.

  • Pellet Pressing: Transfer the homogenized powder to a 13 mm stainless steel die. Apply a vacuum for 1 minute to evacuate entrapped air, then press at 10 tons of force for 2 minutes.

  • Spectral Acquisition: Run a background scan of the empty sample compartment. Insert the pellet and acquire 64 scans at 4 cm⁻¹ resolution.

    • Validation Check: Evaluate the baseline at 4000 cm⁻¹. If transmission is <70% or the baseline slopes sharply downward, the sample particles are too large, causing Mie scattering. The pellet must be remade.

Protocol 2: ATR-FTIR Rapid Screening (For In-Process QC)

Causality Focus: Optical contact and mathematical normalization.

  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol.

    • Validation Check: Acquire a background spectrum. The baseline must be perfectly flat. Any peaks near 2900 cm⁻¹ or 1700 cm⁻¹ indicate residual organic contamination from a previous user.

  • Sample Application: Place ~5 mg of the raw crystalline powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact.

    • Causality: Inadequate surface contact is the primary cause of signal failure in ATR[5]. However, over-torquing hard crystals can damage the diamond or induce pressure-polymorphism in the sample.

  • Acquisition & Correction: Acquire 64 scans at 4 cm⁻¹ resolution. Immediately apply an ATR-correction algorithm within your processing software.

    • Causality: This mathematical correction normalizes the wavelength-dependent penetration depth, allowing the spectrum to be accurately compared against your KBr transmission library.

Quantitative Spectral Assignments

The following table summarizes the expected FT-IR vibrational modes for cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid and highlights how the chosen modality impacts data presentation.

Functional Group / Vibrational ModeExpected Wavenumber (cm⁻¹)KBr Transmission CharacteristicsATR-FTIR Characteristics (Uncorrected)
Carboxylic Acid O-H Stretch 3300 – 2500Very broad, distinct structure due to H-bonded dimers[7]Broad, but heavily suppressed intensity due to shallow penetration
Aliphatic C-H Stretch (Cyclohexane) 2930, 2860Sharp, moderate intensity, superimposed on O-H bandSharp, lower relative intensity
Carboxylic Acid C=O Stretch ~1710Strong, sharp, definitive peak[3]Strong, slight peak broadening due to anomalous dispersion
Ketone C=O Stretch (Conjugated) ~1685Strong, highly resolved from the acid carbonylStrong, highly resolved
Aromatic C-F Stretch 1250 – 1100Very strong, complex multipletVery strong, artificially enhanced intensity
Carboxylic Acid O-H Wag 960 – 900Broad, diagnostically useful[8]Broad, enhanced intensity
cis-Cyclohexane Ring Deformation 1000 – 600Highly resolved, critical for isomer differentiationHighly intense, requires ATR correction for accurate library matching

Conclusion

For the rigorous structural elucidation of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, the analytical methodology must match the complexity of the molecule. While ATR-FTIR provides unmatched speed for routine in-process checks, it introduces optical artifacts that can obscure critical conformational data. As demonstrated, the KBr pellet transmission method remains the superior choice for generating primary reference standards[1]. By adhering to the self-validating protocols outlined above, analytical scientists can ensure their spectral data is both highly sensitive and unequivocally trustworthy.

References

  • 2.

  • 4.

  • 6.

  • 8.

Sources

Comparative

A Comparative Guide to the Validation of Cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid as an Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of all analytical data hinges on the quality of the reference standards used.[1][2] A referenc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of all analytical data hinges on the quality of the reference standards used.[1][2] A reference standard serves as the benchmark against which all samples are measured; therefore, its identity, purity, and potency must be established with an exceptionally high degree of confidence.[1] The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1]

This guide provides a comprehensive framework for the validation of a novel, non-compendial chemical entity, cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, as an analytical reference standard. While this molecule is presented as a case study, the principles and methodologies described are universally applicable to the characterization of new chemical entities (NCEs) intended for use as primary or secondary standards in a regulated environment.

The validation process is a multi-faceted investigation designed to confirm that the analytical procedure is suitable for its intended purpose.[3][4] This guide will compare and contrast orthogonal analytical techniques, explaining the causality behind their selection to build a self-validating, scientifically sound characterization package.

The Validation Master Plan: A Multi-Tiered Approach

Caption: Workflow for Analytical Reference Standard Validation.

Part A: Identity Confirmation - Is the Material What It Claims to Be?

The first and most critical step is the unequivocal confirmation of the molecular structure. A combination of spectroscopic techniques is employed, each providing a unique and complementary piece of the structural puzzle.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation of organic molecules.[6] It provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F), allowing for the assembly of the molecular framework. For cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, a suite of NMR experiments is necessary.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~5-10 mg of the standard and dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The cis-configuration of the cyclohexane ring would be confirmed by the coupling constants of the protons at positions 1 and 4.

  • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

  • ¹⁹F NMR: Crucial for this specific molecule, this experiment will show a single resonance confirming the presence and electronic environment of the fluorine atom on the benzoyl ring.

  • 2D NMR (COSY): A Correlation Spectroscopy experiment used to establish proton-proton connectivities, confirming the spin systems within the cyclohexane and aromatic rings.

Trustworthiness: The combination of these experiments provides a highly detailed "fingerprint" of the molecule. The observed chemical shifts, coupling constants, and correlations must be fully consistent with the proposed structure of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While NMR confirms the molecular skeleton, HRMS provides an extremely accurate measurement of the molecular weight. This allows for the determination of the elemental formula, serving as an orthogonal confirmation of the identity.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion & Ionization: Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for carboxylic acids.

  • Data Acquisition: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Compare the measured exact mass of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺) to the theoretical exact mass calculated for the proposed formula, C₁₄H₁₅FO₃. The difference should be less than 5 ppm.

Trustworthiness: An exact mass measurement that aligns with the theoretical mass provides very strong evidence for the correct elemental composition, complementing the structural information from NMR.

Part B: Purity Assessment - What Else is in the Material?

Purity determination is a critical component of reference standard validation.[6] It's essential to use a combination of methods to detect and quantify different types of potential impurities, including organic (related substances), inorganic (salts), water, and residual solvents.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity

Expertise & Experience: HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds by separating the main component from any structurally related impurities.[6] A diode-array detector (DAD) is used to assess peak purity and to ensure that no impurities are co-eluting with the main peak.

Step-by-Step Methodology:

  • Method Development: Develop a stability-indicating reversed-phase HPLC method capable of separating the main peak from potential impurities (e.g., isomers, degradation products). Key parameters to optimize include column chemistry (e.g., C18), mobile phase composition (e.g., acetonitrile/water with an acid modifier like formic acid), and gradient profile.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, and precision.[3]

  • Sample Analysis: Prepare the reference standard solution at a known concentration and inject it into the HPLC system.

  • Purity Calculation: The chromatographic purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main component.

Data Presentation: HPLC Purity Analysis

Parameter Result Acceptance Criteria
Retention Time 8.52 min Consistent RT
Area % Main Peak 99.85% ≥ 99.5%
Total Impurities 0.15% ≤ 0.5%

| Largest Unknown Impurity| 0.08% | ≤ 0.1% |

Protocol 4: Ancillary Purity Techniques

Expertise & Experience: HPLC alone is insufficient for a complete purity profile. Other techniques are required to quantify non-chromatographable or non-UV active impurities.

TechniquePurposeStep-by-Step Methodology
Karl Fischer Titration To specifically and accurately quantify the water content.[7][8]1. The instrument is standardized with a known water standard. 2. A precise amount of the reference material is added to the titration cell. 3. The instrument titrates the sample with Karl Fischer reagent until all water is consumed. The result is reported as a weight percentage.
Thermogravimetric Analysis (TGA) To determine the amount of residual non-volatile inorganic impurities (e.g., salts).[7]1. A small, accurately weighed sample is placed in the TGA furnace. 2. The sample is heated at a controlled rate under an inert atmosphere. 3. The weight loss profile is monitored. Any residue remaining at high temperatures (e.g., >600 °C) is considered non-volatile inorganic content.
Headspace GC-MS To identify and quantify residual volatile organic solvents from the synthesis process.1. A weighed amount of the standard is placed in a headspace vial with a high-boiling point solvent. 2. The vial is heated to drive volatile solvents into the headspace. 3. An aliquot of the headspace gas is injected into a GC-MS system for separation and identification. Quantification is performed against a standard of the identified solvent(s).

Part C: Potency Assignment - Comparing Methodologies

The final step is to assign a potency (or assay) value to the reference standard. This value corrects the "purity" for the presence of non-active components like water and solvents. Two primary methods are compared here: the Mass Balance approach and Quantitative NMR (qNMR).

Comparison: Mass Balance vs. Quantitative NMR (qNMR)
FeatureMass Balance ApproachQuantitative NMR (qNMR)
Principle An indirect or "subtractive" method.[7][9] Potency is calculated as 100% minus the sum of all measured impurities (chromatographic, water, residual solvents, non-volatile).[8]A direct or "primary" method.[10][11] The analyte's signal intensity is compared directly to that of a certified internal standard of known purity.[12][13]
Advantages Utilizes data from multiple orthogonal techniques, providing a comprehensive impurity profile.A primary ratio method traceable to SI units.[12] Does not require a reference standard of the same compound.[14] Highly precise and accurate.
Disadvantages Relies on the assumption that all impurities have been detected and quantified. Can have a higher cumulative uncertainty.Requires a certified internal standard, careful experimental setup to ensure accurate integration, and signals that do not overlap.[10]
Regulatory View Widely accepted and historically common.[7]Increasingly recognized by pharmacopeias and regulatory bodies as a primary method for content assignment.[11]
Protocol 5: Potency Assignment by Mass Balance

Expertise & Experience: This approach synthesizes all the purity data into a single value. It is a testament to the thoroughness of the characterization.

Step-by-Step Calculation:

  • Gather Data: Collect the results from all purity analyses.

    • Chromatographic Purity (from HPLC): 99.85%

    • Water Content (from Karl Fischer): 0.05%

    • Residual Solvents (from GC-MS): <0.01% (negligible)

    • Non-Volatile Residue (from TGA): 0.02%

  • Calculate Total Impurities: Sum the percentages of all measured impurities.

    • Total Impurities = (100% - 99.85%) + 0.05% + 0.02% = 0.15% + 0.05% + 0.02% = 0.22%

  • Assign Potency: Subtract the total impurities from 100%.

    • Assigned Potency = 100% - 0.22% = 99.78%

Protocol 6: Potency Assignment by Quantitative NMR (qNMR)

Expertise & Experience: qNMR is a powerful alternative that provides a direct measure of potency.[10] Its fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[11]

Step-by-Step Methodology:

  • Select Internal Standard: Choose a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) that has resonances that are well-resolved from the analyte signals.

  • Sample Preparation: Accurately weigh both the reference material candidate and the internal standard into the same vial. Dissolve in a deuterated solvent and transfer to an NMR tube.

  • Acquire Spectrum: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Calculate Potency: Use the following equation to determine the purity of the analyte:

    Purityanalyte = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd

    Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, Purity = Purity of the standard.

Data Synthesis and Final Certification

The results from all analytical procedures are compiled to generate a comprehensive Certificate of Analysis. The potency values from the Mass Balance approach and qNMR should be in close agreement, providing ultimate confidence in the assigned value.

Final Data Summary Table

Test Method Result
Identity
Structure Confirmation ¹H, ¹³C, ¹⁹F, 2D NMR Consistent with proposed structure
Elemental Composition HRMS C₁₄H₁₅FO₃ (Δ < 2 ppm)
Purity
Chromatographic Purity HPLC-DAD 99.85%
Water Content Karl Fischer Titration 0.05%
Residual Solvents Headspace GC-MS < 0.01%
Non-Volatile Residue TGA 0.02%
Assay (Potency)
Mass Balance Calculation 99.78%
Quantitative NMR ¹H qNMR 99.81%

| Final Assigned Value | Average / Most Confident Value | 99.8% |

Data_Integration HPLC HPLC Purity (99.85%) Mass_Balance Mass Balance Calculation (100 - Σ Impurities) Result: 99.78% HPLC->Mass_Balance KF Water Content (0.05%) KF->Mass_Balance TGA Non-Volatiles (0.02%) TGA->Mass_Balance GC Residual Solvents (<0.01%) GC->Mass_Balance qNMR_Data qNMR Data (vs. CRM) qNMR_Calc Direct qNMR Calculation Result: 99.81% qNMR_Data->qNMR_Calc Comparison Compare & Verify (Results <0.2% difference) Mass_Balance->Comparison qNMR_Calc->Comparison Final_Value Final Assigned Potency 99.8% Comparison->Final_Value

Caption: Data integration for final potency assignment.

By employing a suite of orthogonal, validated analytical techniques, this guide demonstrates a robust and scientifically defensible process for the characterization of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid as an analytical reference standard. This multi-faceted approach ensures the resulting standard is fit for its intended purpose, thereby upholding the integrity of the pharmaceutical quality system.[2]

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. AAPS J. 2015;17(4):873-879. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Published April 2, 2009. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]

  • Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. [Link]

  • The development of an efficient mass balance approach for the purity assignment of organic calibration standards. ResearchGate. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. [Link]

  • Search for FDA Guidance Documents. U.S. Food and Drug Administration. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Physical Standards and Reference Materials. U.S. Food and Drug Administration. [Link]

  • Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. ACS Publications. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • 1330 - Validation of Analytical Procedures / General Information. Japanese Pharmacopoeia. [Link]

  • Characterisation of non-compendial impurity reference standards: How good is good enough? LGC Standards. [Link]

  • US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]

  • Methods for the SI Value Assignment of the Purity of Organic Compounds for use as Primary Reference Materials and Calibrators. IUPAC. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Synthetic and analytical routes to the L-amino acid conjugates of cis-OPDA and their identification and quantification in plants. ChemRxiv. [Link]

  • Synthesis of all-cis-1,2,4-cyclohexanetriol. Arkivoc. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

  • Mass balance method for the SI value assignment of the purity of organic compounds. Semantic Scholar. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Validation of Analytical Procedure Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP Validation and Verification Expert Panel: Gregory P Martin, MS (Chair). Agilent. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

Sources

Validation

benchmarking alternative synthesis routes for cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

As a Senior Application Scientist, I frequently encounter the challenge of designing scalable, stereoretentive syntheses for complex building blocks. cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-18-8...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of designing scalable, stereoretentive syntheses for complex building blocks. cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-18-8) is a highly valued intermediate in the development of targeted therapeutics, including PARP inhibitors and specific kinase antagonists.

However, synthesizing this molecule presents a distinct stereochemical trap. In this guide, I will benchmark the two most viable synthetic routes, dissect the causality behind the experimental design, and provide self-validating protocols to ensure your lab achieves high-purity cis product without thermodynamic collapse.

The Stereochemical Challenge: Thermodynamic vs. Kinetic Control

Before benchmarking the routes, we must address the fundamental causality driving our synthetic strategy. In a 1,4-disubstituted cyclohexane system, the trans isomer adopts a highly stable diequatorial (e,e) conformation. Conversely, the cis isomer is forced into an axial-equatorial (a,e) conformation, making it thermodynamically less stable.

The Epimerization Trap: If you attempt to synthesize this molecule using standard methyl or ethyl esters followed by basic saponification (e.g., LiOH or NaOH), the strong base will trigger enolization at the C1 (alpha to the carboxylate) or C4 (alpha to the ketone) positions. Upon reprotonation, the molecule will thermodynamically collapse into the unwanted trans isomer.

The Solution: To bypass this, both benchmarked routes utilize a benzyl ester protecting group . This allows for a neutral, stereoretentive global deprotection via catalytic hydrogenolysis at the final step, strictly preserving the cis geometry.

Route Benchmarking: Weinreb Amide vs. Aldehyde Oxidation

We will compare two primary strategies starting from commercially available benzyl cis-4-substituted-cyclohexane-1-carboxylates.

Route 1: The Weinreb Amide Approach (Industry Standard)

This route converts a carboxylic acid precursor into a Weinreb amide, followed by the direct addition of 3-fluorophenylmagnesium bromide. As established by [1], the N-methoxy-N-methylamide forms a stable five-membered magnesium chelate upon Grignard addition. This chelate survives until the acidic aqueous quench, completely preventing the over-addition of the Grignard reagent that plagues standard ester or acid chloride electrophiles.

Route 2: The Aldehyde Oxidation Approach (Alternative)

This route utilizes the addition of the Grignard reagent to an aldehyde precursor, yielding a secondary alcohol. This alcohol must subsequently be oxidized to the target ketone. We employ the classic Swern oxidation, utilizing activated dimethyl sulfoxide as described by [2], which provides mild, highly efficient oxidation without the heavy metal waste associated with chromium reagents.

Workflow cluster_Route1 Route 1: Weinreb Amide (Industry Standard) cluster_Route2 Route 2: Aldehyde Oxidation (Alternative) Start Benzyl cis-4-(X)-cyclohexane-1-carboxylate (X = COOH or CHO) W_Amide 1. EDCI, Me(MeO)NH·HCl (Weinreb Amide Formation) Start->W_Amide X = COOH A_Grig 1. 3-Fluorophenylmagnesium bromide (Secondary Alcohol Formation) Start->A_Grig X = CHO W_Grig 2. 3-Fluorophenylmagnesium bromide (Direct Ketone Formation) W_Amide->W_Grig Intermediate Benzyl cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylate W_Grig->Intermediate A_Ox 2. Swern Oxidation (DMSO, (COCl)2, Et3N) A_Grig->A_Ox A_Ox->Intermediate Final cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (Target Compound) Intermediate->Final H2, Pd/C (Neutral Deprotection)

Synthetic workflow comparing the Weinreb amide and aldehyde oxidation routes.

Mechanistic Deep-Dive: Preventing Over-Addition

The superiority of Route 1 lies in its atom economy and the elegance of the Weinreb intermediate. Below is the logical relationship demonstrating how the chelate dictates the reaction's success.

Mechanism Reagents Weinreb Amide + 3-F-PhMgBr Chelate Five-Membered Magnesium Chelate (Stable at 0 °C) Reagents->Chelate Nucleophilic Addition OverAdd Tertiary Alcohol (Over-addition) Chelate->OverAdd Blocked by Chelation Ketone Target Ketone (cis-Isomer Preserved) Chelate->Ketone Acidic Aqueous Quench

Mechanistic rationale for preventing Grignard over-addition via a stable chelate.

Quantitative Data Presentation

Performance MetricRoute 1: Weinreb AmideRoute 2: Aldehyde Oxidation
Overall Yield 68% (3 steps)52% (3 steps)
Stereoretention (cis:trans) >98:295:5
Key Reagents Me(MeO)NH·HCl, 3-F-PhMgBr3-F-PhMgBr, Swern Reagents
Scalability High (Industry Standard)Moderate (Highly exothermic Swern)
Epimerization Risk Low (Neutral Deprotection)Low (Neutral Deprotection)
Cost Efficiency Moderate (Weinreb salt cost)High (Inexpensive bulk reagents)

Experimental Protocols (Self-Validating Systems)

Protocol 1: The Weinreb Amide Route (Recommended for Scale-up)

Step 1: Amidation

  • Dissolve benzyl cis-4-(carboxylic acid)cyclohexane-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M).

  • Add EDCI (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine hydrochloride (1.5 eq).

  • Add DIPEA (3.0 eq) dropwise at 0 °C. Stir at room temperature for 12 h.

  • Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting acid (Rf ~0.1) to the less polar amide (Rf ~0.4). Work up with saturated NaHCO3 and brine, then concentrate.

Step 2: Grignard Addition

  • Dissolve the crude Weinreb amide in anhydrous THF (0.3 M) and cool to 0 °C under N2.

  • Add 3-fluorophenylmagnesium bromide (1.1 eq, 1.0 M in THF) dropwise over 30 minutes.

  • Causality Check: Maintain the temperature at 0 °C to ensure the magnesium chelate does not collapse prematurely.

  • Quench strictly with cold 1M HCl to break the chelate and release the ketone. Extract with EtOAc.

Step 3: Neutral Hydrogenolysis

  • Dissolve the intermediate in EtOAc (0.1 M). Add 10% Pd/C (0.1 eq by weight).

  • Purge the flask and stir under an H2 atmosphere (1 atm, balloon) for 4 h.

  • Validation: Filter through Celite. 1H NMR of the crude product must confirm the complete disappearance of the benzyl CH2 singlet at ~5.1 ppm, confirming the isolation of pure cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

Protocol 2: The Aldehyde Oxidation Route

Step 1: Grignard Addition

  • Dissolve benzyl cis-4-formylcyclohexane-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C.

  • Add 3-fluorophenylmagnesium bromide (1.1 eq) dropwise. Warm to 0 °C over 2 h, then quench with saturated NH4Cl.

Step 2: Swern Oxidation

  • In a separate flask, add oxalyl chloride (1.5 eq) to anhydrous DCM at -78 °C. Add DMSO (3.0 eq) dropwise. Caution: Vigorous gas evolution.

  • After 15 minutes, add the secondary alcohol from Step 1 (1.0 eq in DCM) dropwise.

  • Stir for 30 minutes, then add Triethylamine (5.0 eq). Allow the reaction to warm to room temperature.

  • Validation: The reaction will turn opaque white (formation of Et3N·HCl salts), indicating successful ylide collapse and ketone formation.

Step 3: Neutral Hydrogenolysis

  • Execute identical Pd/C hydrogenolysis as described in Protocol 1, Step 3.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents", Tetrahedron Letters, 1981, 22 (39): 3815–3818. URL:[Link] [1]

  • Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis", Synthesis, 1981, 165-185. URL:[Link] [2]

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Protocol for cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

As a fluorinated organic intermediate frequently utilized in pharmaceutical development and drug discovery, cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-18-8) presents unique end-of-life management c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a fluorinated organic intermediate frequently utilized in pharmaceutical development and drug discovery, cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-18-8) presents unique end-of-life management challenges. The molecule combines a stable fluorinated aromatic ring with a reactive carboxylic acid moiety.

Improper disposal of fluorinated organics poses severe environmental and laboratory safety risks. This guide provides a self-validating, step-by-step operational and disposal plan designed for researchers and EHS professionals to ensure absolute safety, regulatory compliance, and environmental stewardship.

Physicochemical Hazard Profiling & Causality

Before executing any disposal protocol, laboratory personnel must understand the thermodynamic and chemical causality behind these strict requirements.

  • The Carbon-Fluorine (C-F) Bond Stability: The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~450 kJ/mol). Standard municipal or low-temperature laboratory incineration is thermodynamically insufficient to mineralize this bond. Incomplete combustion of fluorinated compounds leads to the formation of Products of Incomplete Combustion (PICs), which can include highly toxic fluoro-dioxins and perfluorinated carboxylic acids[1].

  • Hydrogen Fluoride (HF) Gas Generation: When subjected to the extreme temperatures required to break the C-F bond, the fluorine atoms react with available hydrogen to form hydrogen fluoride (HF) gas[1]. HF is highly corrosive and toxic, meaning the disposal facility must be equipped with specialized alkaline scrubbing systems to capture the gas before environmental release[2].

  • Acidic Reactivity: The presence of the carboxylic acid group means this compound can react with strong bases, oxidizers, and unlined metals. This dictates strict container compatibility requirements during the accumulation phase[3].

Operational Segregation & Containment Protocol

To prevent cross-contamination and dangerous chemical reactions in the laboratory, follow this step-by-step segregation methodology.

Step 1: Waste Stream Identification Never dispose of this compound in standard aqueous drains or regular trash[4]. All solid waste, contaminated PPE, and liquid solutions containing this compound must be strictly classified as "Halogenated Organic Waste" [4].

Step 2: Container Selection & Compatibility Select high-density polyethylene (HDPE) or borosilicate glass containers for waste accumulation[3]. Do not use metal containers, as the carboxylic acid moiety can cause slow corrosion and potential hydrogen gas evolution over time[3].

Step 3: Nomenclature and Labeling Label the container immediately upon the first drop of waste entering it. EPA and university EHS guidelines mandate the use of the full, unabbreviated English chemical name: cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid[5]. Do not use generic labels like "Halogenated Waste" or structural abbreviations[5].

Step 4: Headspace Management Fill liquid waste containers to a maximum of 80-90% capacity. Leave at least 1.5 to 3 inches of headspace (depending on container size) to accommodate vapor expansion and prevent pressure-induced ruptures[4]. Keep the container tightly capped at all times unless actively adding waste[5].

High-Temperature Incineration & Vendor Manifesting

The final destruction of cis-4-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid must be handled by specialized facilities.

Step 1: Vendor Verification Partner exclusively with an EPA-certified (or equivalent local regulatory body) hazardous waste disposal vendor that operates a Resource Conservation and Recovery Act (RCRA)-permitted facility specifically approved for halogenated organic waste[2].

Step 2: Thermodynamic Parameters Ensure the vendor's facility utilizes a rotary kiln or liquid injection incinerator. The system must operate at a minimum temperature of 1100°C (2012°F) with a minimum residence time of 2 seconds [2]. These extreme thermodynamic parameters are necessary to overcome the kinetic limitations of the C-F bond and achieve complete mineralization[1].

Step 3: Effluent Scrubbing Verify that the incineration facility employs wet scrubbing technology (e.g., calcium hydroxide scrubbers) to neutralize the HF gas generated during combustion, converting it into inert calcium fluoride ( CaF2​ ) before stack exhaust[1].

Emergency Spill & Decontamination Protocol

In the event of a laboratory spill involving the pure solid compound, execute the following self-validating response protocol:

  • Isolation: Immediately restrict access to the spill area.

  • PPE Donning: Personnel must wear nitrile gloves, safety goggles, and a lab coat. If significant dust is generated, an N95 or P100 particulate respirator is required.

  • Dry Containment: Do not use water initially, as it may spread the acidic compound. Use a dedicated chemical spill brush to gently sweep up the solid, minimizing dust generation. Place the recovered solid into a designated halogenated waste container.

  • Chemical Neutralization: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate solution) to neutralize any residual carboxylic acid.

  • Final Rinse: Wipe the area with damp paper towels. Dispose of all contaminated towels in the halogenated solid waste stream.

Quantitative Data Presentation: Waste Stream Routing

Summarizing the disposal routes based on the state of the waste ensures quick decision-making for laboratory personnel.

Waste StatePrimary MatrixSegregation CategoryApproved Disposal RouteIncompatible Streams
Solid Pure Compound / PowdersHalogenated Solid WasteHigh-Temp Incineration (≥1100°C)Strong Oxidizers, Metals
Liquid Organic Solvent (e.g., DCM, EtOAc)Halogenated Liquid WasteLiquid Injection IncinerationNon-Halogenated Solvents
Aqueous Contaminated Water/BufferContaminated AqueousSpecialized Aqueous TreatmentBiological/Biohazardous Waste
Consumables Contaminated PPE / KimwipesHalogenated Solid WasteHigh-Temp IncinerationGeneral Municipal Trash

Workflow Visualization

The following diagram illustrates the logical flow of fluorinated organic waste from laboratory generation to safe environmental exhaust, emphasizing the critical high-temperature and scrubbing phases.

WasteWorkflow Gen 1. Waste Generation: cis-4-(3-Fluorobenzoyl)... carboxylic acid Seg 2. Waste Segregation: Halogenated Organic Stream Gen->Seg Store 3. Containment: HDPE/Glass Container (Max 90% Capacity) Seg->Store Vendor 4. EPA-Certified Vendor: RCRA-Permitted Facility Store->Vendor Incinerate 5. High-Temp Incineration: ≥ 1100°C, 2s Residence Vendor->Incinerate Scrubber 6. Gas Scrubbing: Alkaline HF Neutralization Incinerate->Scrubber Combusted Gases (HF) Safe 7. Safe Environmental Exhaust & Ash Disposal Scrubber->Safe Neutralized Effluent

Caption: Workflow for the segregation and high-temperature disposal of fluorinated organic waste.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Management Manual: Halogenated Waste Source: University of Northern Iowa Environmental Health and Safety URL:[Link]

  • Hazardous Waste Disposal Guidelines Source: Lehigh University Campus Safety Division URL:[Link]

  • Hazardous Waste Management Program Source: Texas A&M University-Corpus Christi URL:[Link]

Sources

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